(2-Bromo-4-chlorophenyl)methanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-bromo-4-chlorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOQKXSBHAEKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to (2-Bromo-4-chlorophenyl)methanamine hydrochloride (CAS 2048273-70-5): Synthesis, Properties, and Applications in Pharmaceutical Research
Executive Summary: (2-Bromo-4-chlorophenyl)methanamine hydrochloride is a halogenated benzylamine derivative that serves as a pivotal structural motif and key intermediate in the synthesis of complex organic molecules.[1][2] Its unique arrangement of electron-withdrawing bromine and chlorine substituents on the phenyl ring, combined with the reactive primary amine, provides a versatile scaffold for medicinal chemists and drug development professionals.[1] This guide offers an in-depth analysis of its chemical properties, provides validated protocols for its synthesis and characterization, explores its synthetic utility, and discusses its applications in the development of novel therapeutic agents, particularly in areas such as neurological disorders and antimicrobial research.[1]
Chemical Identity and Physicochemical Properties
The foundational characteristics of a synthetic building block dictate its reactivity, solubility, and handling requirements. The properties of this compound are heavily influenced by the presence of two distinct halogen atoms and the hydrochloride salt form, which enhances its stability and aqueous solubility compared to the free base.
Nomenclature and Identifiers
Precise identification is critical for regulatory compliance and scientific communication. The key identifiers for this compound are summarized below.
| Property | Value |
| IUPAC Name | (2-bromo-4-chlorophenyl)methanamine;hydrochloride[1] |
| CAS Number | 2048273-70-5[3][4] |
| Molecular Formula | C₇H₈BrCl₂N[4] |
| Molecular Weight | 256.96 g/mol |
| InChI Key | XHOQKXSBHAEKME-UHFFFAOYSA-N[5] |
| MDL Number | MFCD30609557 |
Structural Analysis
The molecule's structure features a benzene ring substituted at the 2-position with a bromine atom and at the 4-position with a chlorine atom. The methanamine group (-CH₂NH₂) is attached to the 1-position and is protonated to form the hydrochloride salt. The electron-withdrawing nature of the halogens modulates the reactivity of both the aromatic ring and the benzylic amine.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | ≥96% | |
| Storage Temperature | Room Temperature |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through multi-step pathways that require careful control of reaction conditions to ensure high yield and purity.[1] The choice of route often depends on the availability of starting materials and the desired scale of production.
Common Synthetic Pathways
Two prevalent strategies for synthesizing the core benzylamine structure are:
-
Reductive Amination: This is a highly efficient method starting from the corresponding aldehyde, 2-bromo-4-chlorobenzaldehyde. The aldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.
-
Catalytic Hydrogenation of Oximes: This pathway involves the conversion of a halogenated aromatic compound to its corresponding oxime, which is subsequently hydrogenated to yield the primary amine.[6] This method can offer high yields and selectivity.[6]
Detailed Synthesis Protocol: Reductive Amination
This protocol details a representative lab-scale synthesis via reductive amination, a common and reliable method.
Step 1: Imine Formation and In-Situ Reduction
-
To a solution of 2-bromo-4-chlorobenzaldehyde (1.0 equiv) in anhydrous methanol (10 volumes), add ammonium acetate (5.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. Rationale: Portion-wise addition is a critical safety and process control step to manage the exothermic reaction and prevent runaway conditions. NaBH₄ is a mild reducing agent, which selectively reduces the imine without affecting the aryl halides.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours until TLC analysis indicates complete consumption of the imine intermediate.
Step 2: Work-up and Extraction
-
Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is ~2 to decompose excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add deionized water and basify the aqueous solution with 2M sodium hydroxide (NaOH) to a pH of >10 to deprotonate the amine salt, yielding the free base.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (2-Bromo-4-chlorophenyl)methanamine free base.
Step 3: Salt Formation and Purification
-
Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. Continue addition until no further precipitation is observed.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound as a solid.
Analytical Validation Workflow
Ensuring the identity and purity of the final compound is paramount. A standard analytical workflow validates the successful synthesis.
Caption: A typical workflow for the analytical validation of the synthesized compound.
Chemical Reactivity and Synthetic Utility
This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the differential reactivity of its functional groups.
-
Amine Group: The primary amine is a potent nucleophile, readily participating in reactions such as N-alkylation, acylation, and the formation of Schiff bases.[1]
-
Aryl Halides: The bromine and chlorine atoms on the aromatic ring are suitable for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[1] The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed coupling reactions, allowing for selective functionalization.
Caption: Synthetic utility of the title compound, highlighting key reaction pathways.
Applications in Drug Discovery and Development
The structural framework of (2-Bromo-4-chlorophenyl)methanamine is present in various biologically active molecules. Its primary role is as a starting material for constructing more complex pharmaceutical agents.[7]
-
Neurological Disorders: The phenylmethanamine scaffold is a common feature in compounds targeting the central nervous system. This intermediate is used in the synthesis of molecules with potential antidepressant or antipsychotic activities.[1]
-
Antimicrobial Agents: Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1] The mechanism may involve the disruption of bacterial cell wall synthesis.[1]
-
Antimalarial Research: The compound has also been explored as a building block for potential antimalarial agents.[1]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous nature.[8]
Hazard Identification
| Hazard | Description |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P305+P351+P338 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[8]
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.
Storage and Stability
-
Storage: Store at room temperature in a dry, well-ventilated place. Keep the container tightly closed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
Conclusion
This compound is a high-value synthetic intermediate whose utility in pharmaceutical R&D is well-established. Its distinct pattern of halogenation provides a template for creating diverse molecular libraries through well-understood synthetic transformations. By providing reliable protocols and a clear overview of its reactivity and safety, this guide serves as a comprehensive resource for researchers leveraging this compound to advance the frontiers of drug discovery.
References
- 1. This compound | 2048273-70-5 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 2048273-70-5 [chemicalbook.com]
- 4. 2048273-70-5 | CAS DataBase [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
(2-Bromo-4-chlorophenyl)methanamine hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (2-Bromo-4-chlorophenyl)methanamine Hydrochloride
Authored by a Senior Application Scientist
Foreword: A Note on a Key Synthetic Intermediate
This compound is a substituted benzylamine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its utility primarily lies in its role as a key building block or intermediate in the synthesis of more complex, biologically active molecules.[1] The strategic placement of bromo and chloro substituents on the phenyl ring provides distinct points for further chemical modification through reactions like substitution or cross-coupling, while the methanamine hydrochloride group offers a handle for amide bond formation or other amine-related chemistries.[2] The physicochemical properties of this intermediate are paramount, as they directly influence its storage, handling, reaction kinetics, purification, and formulation into drug substances. This guide provides a detailed examination of these properties, grounded in established analytical techniques and expert interpretation.
Compound Identification and Core Structural Attributes
The foundational step in any chemical analysis is the unambiguous identification of the substance. This compound is identified by a unique Chemical Abstracts Service (CAS) number and a defined molecular structure and formula.
-
Chemical Name: this compound
-
Synonyms: 1-(2-Bromo-4-chlorophenyl)methanamine hydrochloride
-
Molecular Formula: C₇H₈BrCl₂N[1]
-
Molecular Weight: 256.96 g/mol [1]
The structure consists of a benzene ring substituted at the 2-position with a bromine atom and at the 4-position with a chlorine atom. A methanamine group (-CH₂NH₂) is attached to the 1-position of the ring, which is protonated with hydrochloric acid to form the stable hydrochloride salt. The presence of electron-withdrawing halogens significantly influences the molecule's electronic properties, stability, and potential for intermolecular interactions.[2]
Summary of Physicochemical Properties
For efficient laboratory use, a summary of core physical properties is indispensable. The following table consolidates known and predicted data for this compound. It is critical to note that while some properties are empirically determined, others are inferred from structurally analogous compounds due to limited public data for this specific molecule.
| Physical Property | Value / Observation | Significance & Context |
| Appearance | White to off-white crystalline powder (Predicted) | The solid, crystalline nature is typical for small-molecule hydrochloride salts. Color may vary based on purity. Analogous compounds like 2-Bromobenzylamine hydrochloride present as crystalline powders. |
| Melting Point (°C) | >230 °C (Predicted) | A high melting point is expected due to the ionic character of the hydrochloride salt and crystalline packing. For comparison, 2-Bromobenzylamine hydrochloride melts at 227-230 °C and 4-Bromobenzylamine HCl melts at 274-276°C.[5] A sharp melting range is indicative of high purity. |
| Solubility | Soluble in methanol; predicted solubility in water. | The hydrochloride salt form generally imparts aqueous solubility. However, the halogenated phenyl ring is hydrophobic. Solubility in polar organic solvents like methanol is expected. 2-Bromobenzylamine hydrochloride is soluble in methanol (25 mg/mL). |
| Hygroscopicity | Potentially hygroscopic | Amine hydrochloride salts can absorb atmospheric moisture. This is a critical handling parameter. Related compounds are noted as being hygroscopic.[5] |
| Storage Temperature | Room Temperature, under inert atmosphere. | Recommended storage in a desiccated, inert environment (e.g., argon or nitrogen) protects against moisture and potential oxidative degradation.[6] |
Analytical Characterization Workflow
A multi-technique approach is required for the definitive structural confirmation and purity assessment of this compound. The logical flow of analysis ensures that each technique provides complementary information, leading to a comprehensive characterization.
Caption: Logical workflow for the analytical characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Features: Based on analogous structures, the following proton signals are anticipated (in DMSO-d₆ or D₂O):
-
Aromatic Protons (3H): The three protons on the phenyl ring will appear in the δ 7.0–8.0 ppm range. Their splitting patterns (doublets, doublet of doublets) will be complex due to the asymmetric substitution pattern.
-
Methylene Protons (-CH₂-): A singlet or slightly split signal is expected around δ 3.8–4.2 ppm.[2] This region is characteristic of benzylic protons adjacent to an amine.
-
Amine Protons (-NH₃⁺): A broad singlet, which may exchange with D₂O, is expected in the δ 8.0-9.0 ppm range, characteristic of a hydrochloride salt.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons (6C): Signals will appear in the δ 120–140 ppm range. The carbons directly attached to the halogens (C-Br and C-Cl) will be significantly deshielded.[2]
-
Methylene Carbon (-CH₂-): A signal is expected in the δ 40–50 ppm range.
Protocol for ¹H NMR Spectrum Acquisition:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Use a 30-degree pulse angle.
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Integrate the signals to determine proton ratios and analyze splitting patterns to confirm the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the free base. Electrospray ionization (ESI) in positive mode is the preferred method.
-
Expected Ion: The analysis should detect the protonated molecule [M+H]⁺ corresponding to the free base (C₇H₇BrClN).
-
Expected m/z: The mass-to-charge ratio (m/z) will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The primary [M+H]⁺ peak for the most abundant isotopes (C₇H₈⁷⁹Br³⁵ClN) would be approximately 219.95.[7] The full isotopic cluster provides definitive confirmation of the elemental composition.
Solubility Profile and Determination
Understanding the solubility is crucial for designing reaction conditions and for any potential formulation work. The hydrochloride salt form is intended to enhance aqueous solubility, but the lipophilic, halogenated aromatic ring counteracts this.
Caption: Standard experimental workflow for determining thermodynamic solubility.
Protocol for Equilibrium Solubility Determination:
-
System Preparation: Add an excess amount of the compound (enough to ensure saturation) to a series of vials containing known volumes of different solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand for a short period. Centrifuge the vials to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample by HPLC-UV against a standard calibration curve to determine the concentration of the dissolved compound.
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility in mg/mL or mol/L.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 2048273-70-5 | Benchchem [benchchem.com]
- 3. This compound | 2048273-70-5 [chemicalbook.com]
- 4. This compound | 2048273-70-5 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. 4-Bromo-2-chlorobenzylamine | 771574-32-4 [sigmaaldrich.com]
- 7. PubChemLite - this compound (C7H7BrClN) [pubchemlite.lcsb.uni.lu]
A Comprehensive Technical Guide to (2-Bromo-4-chlorophenyl)methanamine Hydrochloride for Advanced Research Applications
Abstract
(2-Bromo-4-chlorophenyl)methanamine hydrochloride is a halogenated benzylamine derivative that serves as a critical structural motif and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring both bromine and chlorine atoms, offers distinct reactivity profiles that are highly valuable for the construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's chemical identity, physicochemical properties, validated synthesis and purification protocols, and comprehensive analytical characterization. Furthermore, it explores its applications as a key intermediate in drug discovery and materials science, supported by established safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking a definitive technical resource on this important synthetic intermediate.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This section outlines the precise identity and key physical data for this compound.
Nomenclature and Chemical Identifiers
A consistent and unambiguous identification is paramount for regulatory compliance, literature searches, and experimental replication.
| Identifier | Value |
| IUPAC Name | (2-bromo-4-chlorophenyl)methanamine;hydrochloride |
| CAS Number | 2048273-70-5[1][2] |
| Molecular Formula | C₇H₈BrCl₂N |
| Molecular Weight | 256.95 g/mol [1] |
| InChI | InChI=1S/C7H7BrClN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H |
| InChIKey | XHOQKXSBHAEKME-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Br)CN.Cl |
Chemical Structure
The compound consists of a benzene ring substituted at the 2-position with a bromine atom and at the 4-position with a chlorine atom. A methanamine (-CH₂NH₂) group is attached at the 1-position. As a hydrochloride salt, the amine group is protonated to form an ammonium cation with a chloride counter-ion.[1] The electron-withdrawing nature of the halogen substituents significantly influences the compound's reactivity and physicochemical properties.[1]
Caption: 2D structure of this compound.
Synthesis and Purification
The reliable synthesis of this compound is crucial for its application in further research. A common and effective route involves the reduction of the corresponding nitrile or oxime.
Rationale for Synthetic Route Selection
The chosen synthetic pathway begins with 2-bromo-4-chlorobenzaldehyde. The conversion to an amine via reductive amination or through an intermediate like an oxime is a well-established, high-yield transformation in organic chemistry.[1][3] The use of a strong reducing agent ensures the complete conversion of the starting material to the desired primary amine. The final step, salt formation with hydrochloric acid, provides a stable, crystalline solid that is easier to handle, purify, and store than the freebase.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a robust method for the laboratory-scale synthesis of the title compound.
Materials:
-
2-Bromo-4-chlorobenzaldehyde
-
Ammonia (7N solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4-chlorobenzaldehyde (1.0 eq) in anhydrous methanol.
-
Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add a 7N solution of ammonia in methanol (1.5 eq). Stir the reaction mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Reduction: Re-cool the mixture to 0 °C. Add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring & Quenching: After the addition is complete, stir the reaction at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, carefully quench the reaction by the slow addition of water.
-
Workup: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Salt Formation: Concentrate the dried organic solution. Re-dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C. Add concentrated hydrochloric acid dropwise until precipitation is complete.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Caption: Synthetic workflow for (2-Bromo-4-chlorophenyl)methanamine HCl.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for confirming the structure. While specific spectra for this exact compound are not widely published, the expected shifts and peaks can be accurately predicted based on structurally similar compounds and foundational principles of spectroscopy.[4][5][6][7][8]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (3H) appearing as multiplets in the δ 7.0-7.8 ppm range. A singlet or broad singlet for the benzylic CH₂ group around δ 4.0-4.5 ppm. A broad singlet for the NH₃⁺ protons, which may exchange with D₂O, typically downfield (> δ 8.0 ppm). |
| ¹³C NMR | Six distinct signals for the aromatic carbons, with chemical shifts influenced by the halogen substituents. A signal for the benzylic carbon (-CH₂-) around δ 40-50 ppm. |
| FT-IR (KBr) | Characteristic N-H stretching bands for the ammonium salt around 2800-3100 cm⁻¹ (broad). C-H stretching for the aromatic ring just above 3000 cm⁻¹. C=C aromatic ring stretching around 1600 cm⁻¹ and 1475 cm⁻¹. C-Br and C-Cl stretching vibrations in the fingerprint region (< 1100 cm⁻¹). |
| Mass Spec (ESI+) | The primary ion observed will be the free base [M+H]⁺, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). The expected monoisotopic mass for the free base C₇H₇BrClN is ~218.95 Da.[9] |
| HPLC Purity | >98% (typical for research-grade material), assessed using a C18 reverse-phase column with a mobile phase such as acetonitrile/water with a TFA modifier, and UV detection. |
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial precursor and building block. Its utility stems from the differential reactivity of its functional groups.
Role as a Versatile Synthetic Intermediate
The primary application of this compound is as an intermediate in the synthesis of more complex molecules.[1][10] The amine group serves as a nucleophile or as a point for further functionalization, while the aryl halides can participate in a variety of cross-coupling reactions.
-
Amine Functionalization: The primary amine can be readily converted into amides, sulfonamides, or secondary/tertiary amines, and can be used to form Schiff bases.[1]
-
Cross-Coupling Reactions: The aryl bromide is particularly amenable to palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the formation of C-C, C-N, and C-O bonds.[1] This enables the construction of complex biaryl systems or the introduction of diverse substituents.
Potential in Medicinal Chemistry
Halogenated aromatic structures are prevalent in many marketed drugs, as halogens can modulate metabolic stability, lipophilicity, and binding affinity.[11][12] Derivatives of this compound have been investigated for a range of biological activities, including:
-
Antimicrobial and Antimalarial Research: The core structure has been explored as a scaffold for developing new antimicrobial and antimalarial agents.[1][12]
-
Neurological and Cancer Therapies: It serves as an intermediate in the synthesis of compounds targeting neurological disorders and cancer.[1]
Caption: Key applications and synthetic transformations of the title compound.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. This compound is classified as an irritant and is harmful if swallowed or inhaled.[13][14][15]
Hazard Identification
-
GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[13][16][17]
-
Hazard Statements: Causes skin irritation.[13][14][15] Causes serious eye irritation.[13][14][15] May cause respiratory irritation.[15][16][17]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Ensure safety showers and eyewash stations are readily accessible.[13]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[13][16]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[13][16]
-
Respiratory Protection: Avoid breathing dust.[15][16] If ventilation is inadequate, use a NIOSH-approved respirator.
-
Storage Recommendations
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14][15]
-
Incompatibilities: Keep away from strong oxidizing agents.[13][14]
Conclusion
This compound is a high-value synthetic intermediate with a well-defined property and reactivity profile. Its strategic importance in the construction of complex organic molecules makes it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. The protocols and data presented in this guide offer a comprehensive framework for the safe and effective synthesis, characterization, and application of this versatile compound, enabling further innovation in advanced chemical research.
References
- 1. This compound | 2048273-70-5 | Benchchem [benchchem.com]
- 2. This compound | 2048273-70-5 [chemicalbook.com]
- 3. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
- 4. 2-Bromo-4-chlorophenol(695-96-5) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Bromo-4'-methoxyacetophenone(2632-13-5) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Bromo-4'-methylacetophenone(619-41-0) 1H NMR [m.chemicalbook.com]
- 7. 2-Bromo-4-fluoroaniline(1003-98-1) 1H NMR [m.chemicalbook.com]
- 8. 2'-Bromo-4'-fluoroacetanilide(1009-22-9) 1H NMR [m.chemicalbook.com]
- 9. PubChemLite - this compound (C7H7BrClN) [pubchemlite.lcsb.uni.lu]
- 10. This compound [myskinrecipes.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. chemicalbook.com [chemicalbook.com]
- 17. canbipharm.com [canbipharm.com]
An In-depth Technical Guide to (2-Bromo-4-chlorophenyl)methanamine Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromo-4-chlorophenyl)methanamine hydrochloride is a halogenated benzylamine derivative of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a benzene ring substituted with both bromine and chlorine atoms, offers a unique scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of this compound, with a focus on its role as a key building block in the development of new therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of (2-Bromo-4-chlorophenyl)methanamine. The salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for experimental and pharmaceutical applications.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrCl₂N | [1] |
| Molecular Weight | 256.95 g/mol | [1] |
| CAS Number | 2048273-70-5 | [1][2][3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents | General knowledge |
| Storage | Room temperature, in a dry, well-ventilated place under inert gas | [4][5] |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process starting from 2-bromo-4-chlorobenzyl alcohol. The alcohol is first oxidized to the corresponding aldehyde, which then undergoes reductive amination to yield the target amine, followed by salt formation.
Step 1: Oxidation of (2-Bromo-4-chlorophenyl)methanol to 2-Bromo-4-chlorobenzaldehyde
A common and efficient method for this oxidation is the use of pyridinium chlorochromate (PCC).
Experimental Protocol: Oxidation of (2-Bromo-4-chlorophenyl)methanol [6]
-
To a solution of (2-bromo-4-chlorophenyl)methanol (0.9 mmol) in dichloromethane (4 mL), add pyridinium chlorochromate (2 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add diethyl ether (4 mL) and continue stirring for 20 minutes.
-
Decant the ether solution and wash the remaining solid residue with diethyl ether twice.
-
Combine all the ether fractions and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in dichloromethane (e.g., 20:80 to 50:50) to afford 2-bromo-4-chlorobenzaldehyde as a white solid.
Step 2: Reductive Amination of 2-Bromo-4-chlorobenzaldehyde
The aldehyde is converted to the primary amine via reductive amination. This process involves the formation of an intermediate imine by reacting the aldehyde with an ammonia source, followed by in-situ reduction. Sodium borohydride is a commonly used reducing agent for this transformation. The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocol: Synthesis of this compound
-
Dissolve 2-bromo-4-chlorobenzaldehyde (1.0 equiv) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Add an ammonia source, such as ammonium chloride (excess, e.g., 10 equiv), to the solution.
-
Cool the mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride (e.g., 1.5-2.0 equiv), in portions.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess reducing agent by the careful addition of water.
-
Acidify the mixture with aqueous HCl to a pH of approximately 1-2.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted aldehyde and other non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10 to deprotonate the amine.
-
Extract the free amine into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-bromo-4-chlorophenyl)methanamine.
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or another appropriate solvent (e.g., HCl in ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Purification
If necessary, the final product can be further purified by recrystallization. A common solvent system for the recrystallization of similar amine hydrochlorides is a mixture of ethanol and water or isopropanol and diethyl ether.[7][8][9]
Experimental Protocol: Recrystallization [7][8][9]
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.
-
Slowly add a co-solvent in which the product is less soluble, such as diethyl ether or water, until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Caption: Synthetic workflow for this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm. The benzylic protons (CH₂) would likely be a singlet or a multiplet around δ 4.0-4.5 ppm, and the amine protons (NH₃⁺) would be a broad singlet at a variable chemical shift depending on the solvent and concentration.
-
¹³C NMR: The aromatic carbons would resonate in the region of δ 120-140 ppm. The benzylic carbon is expected around δ 40-50 ppm.
Exemplary Protocol: NMR Analysis
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra and assign the signals to the corresponding protons and carbons in the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound. A reverse-phase HPLC method is generally suitable for this type of molecule.[12][13][14][15]
Exemplary Protocol: HPLC Purity Analysis [12][14][15]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition could be a 60:40 mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220-280 nm (to be optimized based on the UV spectrum of the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Caption: Analytical workflow for the characterization of the compound.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated organic molecules play a crucial role in drug design and development. The introduction of halogen atoms can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity to biological targets, and membrane permeability.[16][17]
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[4][5]
Antimicrobial Agents
Halogenated compounds, including benzylamines, have been investigated for their antimicrobial properties. The proposed mechanism of action for some halogenated antimicrobials involves the oxidative stress on bacterial cells or halogenation of microbial proteins, leading to the disruption of essential biological processes.[7][18] Specifically, N-halamine compounds, which contain a nitrogen-halogen bond, can act as contact-active antimicrobial agents by transferring an oxidizing halogen to bacterial cells, thereby inhibiting their growth.[18]
Neurological and Other Therapeutic Areas
Substituted benzylamines are a common scaffold in a variety of centrally acting drugs.[5] The specific substitution pattern on the aromatic ring of this compound makes it a candidate for the synthesis of novel ligands for various receptors and enzymes in the central nervous system.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related halogenated aromatic amines.[19][20][21][22]
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Health Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Can cause skin and eye irritation.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, rinse mouth with water and seek medical attention. In case of skin contact, wash off with soap and plenty of water.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel compounds in the field of drug discovery. Its synthesis from readily available starting materials and the potential for diverse chemical modifications make it an attractive scaffold for medicinal chemists. The halogenated nature of the molecule suggests potential for enhanced biological activity, particularly in the development of new antimicrobial and CNS-active agents. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.
References
- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 2048273-70-5 [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. (3-Bromo-4-chlorophenyl)methanamine hydrochloride [myskinrecipes.com]
- 6. 2-Bromo-4-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. cpachem.com [cpachem.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
(2-Bromo-4-chlorophenyl)methanamine hydrochloride starting materials
An In-depth Technical Guide on the Starting Materials and Synthetic Pathways for (2-Bromo-4-chlorophenyl)methanamine Hydrochloride
Introduction
This compound (CAS No: 2048273-70-5) is a substituted benzylamine that serves as a critical intermediate and building block in organic synthesis.[1] Its unique substitution pattern, featuring both bromo and chloro substituents on the aromatic ring, makes it a valuable precursor for the construction of complex molecular architectures, particularly in the realm of pharmaceutical research and development.[2] This guide provides a detailed exploration of the common starting materials and principal synthetic routes for its preparation, offering field-proven insights for researchers and drug development professionals. We will dissect the key synthetic strategies, explain the causality behind experimental choices, and provide detailed protocols for the most viable pathways.
Chapter 1: Retrosynthetic Analysis & Key Synthetic Strategies
A retrosynthetic analysis of (2-Bromo-4-chlorophenyl)methanamine reveals several logical disconnection points. The final hydrochloride salt is trivially formed by treating the free amine with hydrochloric acid. The core challenge lies in the efficient construction of the (2-Bromo-4-chlorophenyl)methanamine intermediate. Three primary strategies emerge, each centered on the formation of the aminomethyl (-CH₂NH₂) group from a different functional group precursor: a nitrile, an aldehyde, or a benzyl bromide.
These three pathways typically converge from a common, commercially available or readily synthesized precursor, 2-Bromo-4-chlorotoluene . The choice of pathway often depends on factors such as starting material availability, scalability, and the specific hazards associated with the reagents.
References
(2-Bromo-4-chlorophenyl)methanamine hydrochloride biological activity
An In-Depth Technical Guide to the Biological Activity of (2-Bromo-4-chlorophenyl)methanamine hydrochloride
Authored by a Senior Application Scientist
Introduction: Unveiling a Scaffold of Therapeutic Potential
This compound is a halogenated benzylamine derivative that has emerged as a compound of significant interest within pharmaceutical research and development.[1] Its structure, characterized by a phenyl ring substituted with both bromine and chlorine atoms, presents a unique electronic and steric profile that makes it a valuable intermediate in the synthesis of complex bioactive molecules.[1][2] While primarily utilized as a building block for creating novel ligands and inhibitors for drug discovery programs, particularly those targeting neurological disorders, direct investigations have also revealed its own intrinsic biological activities.[2][3] This guide provides a comprehensive technical overview of the synthesis, proposed mechanisms of action, and potential therapeutic applications of this compound, grounded in established pharmacological principles and supported by available data on related structures.
Physicochemical Properties and Synthesis Overview
The hydrochloride salt form of this compound enhances its stability, crystallinity, and solubility, which are advantageous properties for handling and formulation in both experimental and industrial settings.[1][3]
| Property | Value |
| CAS Number | 2048273-70-5[4][5] |
| Molecular Formula | C₇H₈BrCl₂N[1][5] |
| Molecular Weight | 256.96 g/mol [1] |
| Appearance | White to pale yellow crystalline powder[6] |
| Solubility | Soluble in DCM, THF, DMF; slightly soluble in ethanol[6] |
The synthesis of this compound is typically achieved through a multi-step process. A common and efficient route involves the reductive amination of 2-bromo-4-chlorobenzaldehyde.[2] This process begins with the reaction of the aldehyde with an amine source, such as ammonia, to form an intermediate imine, which is then reduced to the corresponding amine using a suitable reducing agent like sodium borohydride or catalytic hydrogenation.[2] The final step involves treatment with hydrochloric acid to produce the stable hydrochloride salt.[2]
Caption: Synthetic route for (2-Bromo-4-chlorophenyl)methanamine HCl.
Proposed Mechanism of Action: A Monoamine Reuptake Inhibitor Profile
While direct, extensive pharmacological profiling of this compound is not widely published, its structural features strongly suggest a mechanism of action centered on the inhibition of monoamine transporters. Benzylamine and phenethylamine scaffolds are classic pharmacophores for agents that modulate the levels of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) in the synaptic cleft.[7] The halogen substitutions on the phenyl ring are known to enhance binding affinity and metabolic stability, making these compounds potent modulators of central nervous system activity.[3][8]
Therefore, it is hypothesized that this compound functions as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) , and potentially as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) , also known as a triple reuptake inhibitor.[7] By blocking these transporters, the compound would increase the extracellular concentrations of serotonin and norepinephrine, leading to enhanced neurotransmission.[7][9] This dual action is a well-established therapeutic strategy for major depressive disorder (MDD) and other mood disorders, as it addresses deficiencies in both neurotransmitter systems.[8]
Caption: Inhibition of Serotonin (SERT) and Norepinephrine (NET) transporters.
Potential Therapeutic Applications
Based on its proposed mechanism and the activities of related compounds, this compound holds potential in several therapeutic areas.
Neurological and Psychiatric Disorders
The primary application, driven by its likely SNRI profile, is in the treatment of CNS disorders.[3]
-
Major Depressive Disorder (MDD): By elevating both serotonin and norepinephrine levels, it could offer broad efficacy in treating symptoms of depression.[9]
-
Anxiety Disorders: SNRIs are frequently used to manage various anxiety disorders.
-
Neuropathic Pain: The modulation of both serotonergic and noradrenergic pathways is a validated strategy for managing chronic pain conditions.[9]
Antimicrobial and Antimalarial Activity
Intriguingly, research has demonstrated that this compound and its derivatives possess significant antimicrobial and antimalarial properties.[2]
-
Antibacterial Effects: Studies have shown it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, possibly by disrupting bacterial cell wall synthesis.[2]
-
Antimalarial Potential: Derivatives have been tested against Plasmodium falciparum, showing activity against multiple stages of the parasite's life cycle.[2] This suggests the scaffold could be developed into new treatments for malaria.[2]
The following table summarizes reported Minimum Inhibitory Concentration (MIC) values.[2]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 32[2] |
| Escherichia coli | 64[2] |
Experimental Protocol: In Vitro Monoamine Transporter Reuptake Assay
To empirically validate the hypothesized mechanism of action, a radioligand-based reuptake assay is the gold standard. This protocol outlines the steps to determine the compound's inhibitory potency (IC₅₀) at human SERT, NET, and DAT.
Objective: To quantify the ability of this compound to inhibit the reuptake of [³H]serotonin, [³H]norepinephrine, and [³H]dopamine into cells expressing the respective human transporters.
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep, G418 for selection)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test Compound: this compound
-
Radioligands: [³H]serotonin, [³H]norepinephrine, [³H]dopamine
-
Reference Inhibitors: Citalopram (for SERT), Desipramine (for NET), GBR-12909 (for DAT)
-
Non-specific uptake inhibitors (e.g., high concentration of reference inhibitor)
-
96-well cell culture plates and assay plates
-
Scintillation counter and scintillation fluid
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293-hSERT, -hNET, and -hDAT cell lines under standard conditions (37°C, 5% CO₂).
-
24 hours prior to the assay, seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in Assay Buffer to create a range of test concentrations (e.g., from 1 nM to 100 µM). Also prepare solutions for reference inhibitors and vehicle controls.
-
-
Reuptake Assay:
-
On the day of the assay, aspirate the culture medium from the cell plates and wash the monolayer once with Assay Buffer.
-
Add Assay Buffer containing the various concentrations of the test compound, reference inhibitor, or vehicle control to the appropriate wells.
-
Pre-incubate the plates for 15-20 minutes at 37°C.
-
Initiate the reuptake reaction by adding the specific [³H]-labeled neurotransmitter to each well.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C. The incubation time must be within the linear range of uptake for each transporter.
-
Terminate the assay by rapidly aspirating the solution and washing the cells multiple times with ice-cold Assay Buffer to remove unincorporated radioligand.
-
-
Quantification and Data Analysis:
-
Lyse the cells in each well (e.g., with 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control (vehicle) and non-specific uptake wells.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro monoamine transporter reuptake assay.
Conclusion and Future Directions
This compound is a versatile chemical entity with significant, albeit underexplored, therapeutic potential. Its chemical structure strongly suggests a role as a monoamine reuptake inhibitor, positioning it as a candidate for development in the treatment of depression, anxiety, and pain.[3] Furthermore, its demonstrated antimicrobial and antimalarial activities open up entirely different avenues for drug discovery.[2]
Future research should focus on a comprehensive pharmacological characterization of this compound. The immediate next steps include performing in vitro transporter binding and reuptake assays, as detailed above, to confirm its mechanism and selectivity. Following this, in vivo studies in animal models of depression and pain are necessary to establish efficacy. Concurrently, absorption, distribution, metabolism, and excretion (ADME) studies, along with preliminary toxicology screens, will be critical to evaluate its drug-likeness and safety profile, paving the way for potential clinical development.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 2048273-70-5 | Benchchem [benchchem.com]
- 3. (3-Bromo-4-chlorophenyl)methanamine hydrochloride [myskinrecipes.com]
- 4. This compound | 2048273-70-5 [chemicalbook.com]
- 5. This compound | 2048273-70-5 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Distinguishing roles for norepinephrine and serotonin in the behavioral effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
A Senior Application Scientist's Guide to (2-Bromo-4-chlorophenyl)methanamine Hydrochloride: A Pivotal Intermediate in Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Workhorse
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the strategic value of an intermediate is measured by its versatility, reactivity, and the molecular complexity it can unlock. (2-Bromo-4-chlorophenyl)methanamine hydrochloride, a halogenated benzylamine derivative, stands out as such a pivotal building block. Its structure, featuring a primary amine and two distinct halogen atoms on a phenyl ring, presents a unique constellation of reactive sites. This guide provides an in-depth exploration of this intermediate, moving beyond simple protocols to elucidate the chemical logic that governs its synthesis and application. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.
Core Characteristics and Physicochemical Profile
Understanding the fundamental properties of this compound is the first step toward its effective utilization. The hydrochloride salt form enhances its stability and solubility in polar solvents, simplifying handling and reaction setup. The molecule's reactivity is largely dictated by the electron-withdrawing effects of the halogens, which influence the properties of the aromatic ring and the basicity of the methanamine group.[1]
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 2048273-70-5 | [2][3][4] |
| Molecular Formula | C₇H₈BrCl₂N | [2][3] |
| Molecular Weight | 256.96 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid | [2] |
| Storage Temperature | Room Temperature | [2][4] |
| InChI Key | XHOQKXSBHAEKME-UHFFFAOYSA-N | [2] |
Note: The molecular formula and weight correspond to the hydrochloride salt.
Strategic Synthesis: From Aldehyde to Amine
The most prevalent and industrially scalable synthesis of this compound begins with the precursor 2-bromo-4-chlorobenzaldehyde.[1][5] The primary transformation is a reductive amination, a robust and widely used method for forming amines.
The Reductive Amination Pathway
This pathway involves the formation of an intermediate imine from the starting aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine. The final step involves treatment with hydrochloric acid to precipitate the stable hydrochloride salt.[1]
References
An In-depth Technical Guide to the Synthesis of (2-Bromo-4-chlorophenyl)methanamine Hydrochloride and Its Derivatives
This guide provides a comprehensive overview of the synthesis of (2-bromo-4-chlorophenyl)methanamine hydrochloride, a key intermediate in the development of novel therapeutics.[1][2] Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthetic pathways, mechanistic underpinnings, and practical considerations for preparing this versatile scaffold and its derivatives. We will explore the critical aspects of the synthesis, from the selection of starting materials to the characterization of the final products, with a focus on providing actionable insights and robust protocols.
Introduction: The Significance of Halogenated Benzylamines
This compound and its analogs are important building blocks in medicinal chemistry. The presence of bromine and chlorine atoms on the phenyl ring offers unique opportunities for chemists to modulate the physicochemical properties and biological activity of target molecules.[1] These halogen substituents can influence lipophilicity, metabolic stability, and binding interactions with biological targets, making them valuable tools in the design of new drugs.[3] This guide will focus on the practical synthesis of the parent compound and its subsequent derivatization, providing a solid foundation for the exploration of this chemical space.
Part 1: Synthesis of the Core Scaffold: this compound
The most common and efficient route to (2-bromo-4-chlorophenyl)methanamine is through the reductive amination of 2-bromo-4-chlorobenzaldehyde.[4] This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired amine.
Stage 1: Synthesis of the Precursor: 2-Bromo-4-chlorobenzaldehyde
The starting aldehyde, 2-bromo-4-chlorobenzaldehyde, is a critical precursor.[1] While commercially available, understanding its synthesis is crucial for process optimization and troubleshooting. A common laboratory-scale preparation involves the oxidation of (2-bromo-4-chlorophenyl)methanol.[5]
A well-established method for this oxidation utilizes pyridinium chlorochromate (PCC) in a non-aqueous solvent like dichloromethane (DCM).
Experimental Protocol: Oxidation of (2-Bromo-4-chlorophenyl)methanol
-
Reaction Setup: To a solution of (2-bromo-4-chlorophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 20 minutes. Filter the mixture through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 2-bromo-4-chlorobenzaldehyde as a white to light yellow solid.[5]
| Reagent/Solvent | Molar Eq. | Purpose |
| (2-Bromo-4-chlorophenyl)methanol | 1.0 | Starting material |
| Pyridinium chlorochromate (PCC) | 1.5 | Oxidizing agent |
| Dichloromethane (DCM) | - | Anhydrous solvent |
| Diethyl ether | - | For work-up and precipitation of byproducts |
| Silica gel | - | Stationary phase for purification |
Stage 2: Reductive Amination to (2-Bromo-4-chlorophenyl)methanamine
Reductive amination is a cornerstone of amine synthesis due to its versatility and efficiency.[4] The reaction proceeds via the formation of an imine or iminium ion intermediate from the aldehyde and an amine source (in this case, ammonia), which is then reduced in situ.
Causality in Reagent Selection:
The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium borohydride (NaBH₄) can be used, but it can also reduce the aldehyde, leading to the formation of the corresponding alcohol as a byproduct. A milder and more selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is often preferred. For this synthesis, we will detail a protocol using sodium borohydride with careful control of the reaction conditions to favor imine formation before reduction.
Experimental Protocol: Reductive Amination of 2-Bromo-4-chlorobenzaldehyde
-
Imine Formation: Dissolve 2-bromo-4-chlorobenzaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) and stir the mixture at room temperature. The formation of the imine can be monitored by TLC or LC-MS.
-
Reduction: After a sufficient period for imine formation (typically 1-2 hours), cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (2-bromo-4-chlorophenyl)methanamine free base.
Stage 3: Formation of the Hydrochloride Salt
The hydrochloride salt is often preferred for pharmaceutical applications due to its improved stability, crystallinity, and solubility.[2]
Experimental Protocol: Hydrochloride Salt Formation
-
Salt Formation: Dissolve the crude (2-bromo-4-chlorophenyl)methanamine free base in a suitable solvent such as diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a white solid.
Part 2: Synthesis of (2-Bromo-4-chlorophenyl)methanamine Derivatives
The primary amine functionality of (2-bromo-4-chlorophenyl)methanamine serves as a versatile handle for the synthesis of a wide range of derivatives. A common derivatization is N-acylation to form amides.
N-Acylation: Synthesis of N-((2-Bromo-4-chlorophenyl)methyl)acetamide
This protocol describes a straightforward acylation using acetyl chloride.
Experimental Protocol: N-Acylation
-
Reaction Setup: Dissolve (2-bromo-4-chlorophenyl)methanamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.
-
Acylation: Slowly add acetyl chloride (1.1 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield N-((2-bromo-4-chlorophenyl)methyl)acetamide.
Visualization of Synthetic Workflows
To provide a clear visual representation of the synthetic processes described, the following diagrams have been generated using Graphviz.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 2048273-70-5 | Benchchem [benchchem.com]
- 5. 2-Bromo-4-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Reactivity of (2-Bromo-4-chlorophenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical reactivity of (2-Bromo-4-chlorophenyl)methanamine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. Its unique substitution pattern offers a versatile platform for molecular elaboration, but also necessitates a nuanced understanding of its reactivity to achieve desired synthetic outcomes. This document will explore the electronic effects of the substituents, the regioselectivity of common transformations, and provide experimentally grounded protocols for its synthesis and derivatization.
Introduction and Physicochemical Properties
This compound possesses a benzene ring substituted with two electron-withdrawing halogens at the 2- and 4-positions, and an electron-donating aminomethyl group at the 1-position. This substitution pattern creates a complex electronic environment that dictates the molecule's reactivity. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it convenient for handling and use in various reaction media.
The key to understanding the reactivity of this molecule lies in the interplay between the inductive and resonance effects of its substituents. The bromine and chlorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly, activates it for certain types of nucleophilic attack and dictates the regioselectivity of metal-catalyzed cross-coupling reactions. The aminomethyl group, being a primary amine, is a versatile functional handle for a variety of transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2048273-70-5 | [1] |
| Molecular Formula | C₇H₈BrCl₂N | [2] |
| Molecular Weight | 256.95 g/mol | |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents | Inferred from hydrochloride salt nature |
| Storage | Room temperature, in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[3] | [3] |
Synthesis of this compound
The most common and efficient synthesis of this compound is achieved through the reductive amination of 2-bromo-4-chlorobenzaldehyde. This two-step, one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination.[4][5]
Materials:
-
2-Bromo-4-chlorobenzaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-bromo-4-chlorobenzaldehyde (1.0 eq) in methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Reactivity Analysis
The reactivity of this compound can be broadly categorized into three areas: reactions at the aromatic ring, reactions involving the halogen substituents, and reactions of the aminomethyl group.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is arguably the most important for derivatizing the aromatic core. The presence of two different halogens raises the critical question of regioselectivity. The established trend for the oxidative addition of palladium(0) to aryl halides is I > Br > OTf > Cl.[6] Therefore, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is expected to be significantly more reactive than the carbon-chlorine bond.
Caption: Regioselectivity in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of this compound, the reaction with an arylboronic acid will selectively occur at the C-Br bond. This has been demonstrated in studies on structurally similar substrates.[7]
Representative Reaction Conditions:
-
Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other palladium(0) or palladium(II) precatalysts.
-
Base: Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Temperature: Typically elevated (80-110 °C).
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds.[1] Similar to the Suzuki coupling, the reaction of this compound with a primary or secondary amine will proceed selectively at the C-Br position.
Representative Reaction Conditions:
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos, RuPhos).
-
Base: A strong, non-nucleophilic base such as NaOtBu or K₃PO₄.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane.
-
Temperature: Typically 80-120 °C.
The Sonogashira coupling is used to form carbon-carbon bonds between aryl halides and terminal alkynes.[8] The reactivity trend of aryl halides in this reaction also follows the order I > Br > Cl, ensuring selective coupling at the C-Br bond of this compound.
Representative Reaction Conditions:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), which also serves as the solvent in some cases.
-
Solvent: THF, DMF, or an amine solvent.
-
Temperature: Room temperature to moderate heating.
Nucleophilic Aromatic Substitution (SNAAr)
While palladium-catalyzed reactions are generally preferred, nucleophilic aromatic substitution is another potential pathway for modifying the aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, and a strong nucleophile is required.[9] In this compound, the two halogen atoms provide some activation. However, the aminomethyl group is electron-donating, which can counteract this activation to some extent.
Generally, SNAr reactions on this substrate would require harsh conditions (high temperatures and pressures) and very strong nucleophiles (e.g., alkoxides, amides). The position of substitution would be at the carbons bearing the halogens. The relative leaving group ability in SNAr is typically F > Cl > Br > I, which is the reverse of the trend in palladium-catalyzed couplings. However, the precise outcome would depend on the specific reaction conditions and the nucleophile used.
Reactions of the Methanamine Group
The primary amine of (2-bromo-4-chlorophenyl)methanamine is a versatile functional group that can undergo a wide range of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. Over-alkylation can be an issue.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced or used as intermediates.[7]
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to a variety of other functional groups. However, this reaction is more common for aromatic amines.
Spectroscopic Characterization
Expected ¹H NMR (in D₂O or DMSO-d₆):
-
Aromatic Protons (3H): A complex multiplet or a set of doublets and a singlet in the range of δ 7.0-8.0 ppm. The exact splitting pattern will depend on the coupling constants between the protons.
-
Methylene Protons (-CH₂-NH₃⁺, 2H): A singlet or a broad singlet around δ 3.8-4.2 ppm.
-
Ammonium Protons (-NH₃⁺, 3H): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
Expected ¹³C NMR (in D₂O or DMSO-d₆):
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 120-140 ppm). The carbons attached to the halogens (C-Br and C-Cl) will be deshielded.
-
Methylene Carbon (-CH₂-NH₃⁺, 1C): A signal in the range of δ 40-50 ppm.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] It should be used in a well-ventilated area or a chemical fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.[3] It is incompatible with strong bases and strong oxidizing agents.[3] Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen halides.[3]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity is dominated by the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, with the C-Br bond being the primary site of reaction. The aminomethyl group provides a convenient handle for further functionalization. A thorough understanding of these reactivity patterns allows for the strategic and efficient synthesis of complex molecules for applications in drug discovery and materials science.
References
- 1. This compound | 2048273-70-5 [chemicalbook.com]
- 2. PubChemLite - this compound (C7H7BrClN) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. PubChemLite - [(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride (C8H9BrClN) [pubchemlite.lcsb.uni.lu]
- 7. This compound | 2048273-70-5 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A-Z-Tec-001: (2-Bromo-4-chlorophenyl)methanamine Hydrochloride - A Spectroscopic Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for (2-Bromo-4-chlorophenyl)methanamine hydrochloride (C₇H₇BrClN · HCl). As a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer, a thorough understanding of its structural and electronic properties is paramount.[1] This document details the expected outcomes and interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Methodologies for data acquisition are outlined, providing researchers and drug development professionals with a foundational dataset for quality control, reaction monitoring, and further derivatization.
Introduction: The Significance of Spectroscopic Characterization
This compound is a substituted benzylamine derivative. Its molecular framework, featuring a benzene ring with bromine and chlorine substituents, and a protonated methanamine group, dictates its reactivity and potential biological activity.[1] The electron-withdrawing nature of the halogen atoms significantly influences the chemical environment of the molecule, making spectroscopic analysis a powerful tool for confirming its identity and purity.[1]
Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug development. It validates the molecular structure, identifies impurities, and provides insights into the electronic properties of the compound. This guide is designed to serve as a practical reference for scientists working with this and structurally related compounds.
Molecular Structure and Key Features
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the atomic numbering convention used throughout this guide.
Figure 1: Molecular Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons and their chemical environments.
Expected Chemical Shifts and Splitting Patterns
The electron-withdrawing effects of the bromine and chlorine atoms, along with the protonated aminomethyl group, lead to a deshielding of the aromatic protons, causing them to resonate at higher chemical shifts (downfield).
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H-6 | 7.60 - 7.70 | d | ~2.0 |
| Aromatic H-5 | 7.30 - 7.40 | dd | ~8.0, ~2.0 |
| Aromatic H-3 | 7.15 - 7.25 | d | ~8.0 |
| Methylene (-CH₂-) | 3.80 - 4.20 | s | - |
| Amine (-NH₃⁺) | 8.00 - 8.50 | br s | - |
Table 1: Predicted ¹H NMR Spectroscopic Data. Note: These are predicted values based on analogous structures and may vary slightly based on solvent and concentration.[1][2]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[3] Ensure complete dissolution.[4] The sample should be free of particulate matter.[3][4]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak as an internal standard.
Figure 2: Workflow for ¹H NMR Data Acquisition.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, higher sample concentrations or longer acquisition times are typically required.[4]
Expected Chemical Shifts
The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached and neighboring atoms.
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| C-Br | 120.0 - 125.0 |
| C-Cl | 130.0 - 135.0 |
| C-CH₂ | 138.0 - 142.0 |
| Aromatic CH | 125.0 - 135.0 |
| Methylene (-CH₂-) | 40.0 - 45.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data. Note: These are predicted values and may vary.[1]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent.[3] Higher concentrations are preferable for ¹³C NMR.[4]
-
Instrumentation: A 100 MHz or higher spectrometer is recommended.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural insights.
Expected Molecular Ion and Isotopic Pattern
The presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a characteristic isotopic pattern for the molecular ion peak. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1]
| Ion | Expected m/z | Notes |
| [M+H]⁺ | ~219.95 | For C₇H₇⁷⁹Br³⁵ClN |
| [M+H]⁺+2 | ~221.95 | Contributions from ⁸¹Br and ³⁷Cl |
Table 3: Predicted m/z for the Molecular Ion.[5]
Fragmentation Pathways
Under electron impact (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways.
-
Alpha-Cleavage: The bond between the methylene carbon and the aromatic ring is a likely point of cleavage.[6][7]
-
Loss of Halogens: Fragmentation involving the loss of Br or Cl radicals is also anticipated.
Figure 3: Predicted Mass Spectrometry Fragmentation Pathways.
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern. For tandem MS (MS/MS), select the molecular ion for fragmentation and analyze the resulting daughter ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine salt) | 3300 - 3000 | Strong, broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium to weak |
| C-N Stretch | 1250 - 1020 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
| C-Br Stretch | 600 - 500 | Strong |
Table 4: Predicted IR Absorption Frequencies.[1][8]
Experimental Protocol: IR
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The spectroscopic data presented in this guide provide a robust analytical profile for this compound. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers a multi-faceted approach to confirm the structure and purity of this important synthetic intermediate. The provided protocols serve as a starting point for researchers, and may be adapted based on available instrumentation and specific experimental goals. Adherence to these analytical principles ensures the quality and reliability of research and development efforts involving this compound.
References
- 1. This compound | 2048273-70-5 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. organomation.com [organomation.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. PubChemLite - this compound (C7H7BrClN) [pubchemlite.lcsb.uni.lu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide [ideas.repec.org]
A Researcher's Comprehensive Guide to (2-Bromo-4-chlorophenyl)methanamine Hydrochloride: From Sourcing to Synthesis and Analysis
For research use only. Not for human or veterinary use.
Introduction: A Versatile Building Block in Modern Drug Discovery
(2-Bromo-4-chlorophenyl)methanamine hydrochloride is a substituted benzylamine derivative that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its unique molecular architecture, featuring a bromine and a chlorine atom on the phenyl ring, makes it a highly versatile intermediate for the synthesis of a wide array of more complex molecules.[1] The presence of two distinct halogen atoms provides differential reactivity, allowing for selective functionalization through various cross-coupling reactions, nucleophilic substitutions, and other transformations. This positions the compound as a key starting material in the development of novel therapeutic agents, particularly in the fields of neuroscience and oncology.[2]
This technical guide provides an in-depth overview for researchers and drug development professionals on sourcing, handling, and utilizing this compound. We will delve into the critical aspects of supplier evaluation, outline the common synthetic pathways, detail essential analytical quality control methods, and provide robust safety and handling protocols.
Selecting a Reliable Supplier: A Critical First Step
The integrity of your research is intrinsically linked to the quality of your starting materials. Therefore, the selection of a reputable supplier for this compound is of paramount importance. A thorough evaluation should extend beyond mere price comparison to include purity specifications, the comprehensiveness of analytical documentation, and the supplier's capacity for providing consistent quality, especially for long-term research projects.
Key criteria for supplier selection include:
-
Purity and Characterization Data: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with each batch. This document should clearly state the purity of the compound, typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, a CoA from ChemScene for this compound indicated a purity of 96.20% as determined by LCMS, with the structure confirmed by ¹H NMR and LCMS.[2]
-
Consistency and Batch-to-Batch Variation: For ongoing research, it is crucial to ensure minimal variation between different batches of the compound. Inquire about the supplier's quality management systems and their ability to provide material from the same synthetic campaign if required.
-
Availability and Scalability: Consider your future needs. While initial studies may only require small quantities, it is prudent to select a supplier who can accommodate scale-up for later-stage development.
-
Technical Support: A reliable supplier should have a knowledgeable technical support team that can assist with any queries regarding the compound's properties, handling, or analysis.
Below is a comparative table of prominent suppliers of this compound:
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |
| Benchchem | 2048273-70-5 | C₇H₈BrCl₂N | 256.95 | Not specified | For research use only.[3] |
| ChemScene (via Sigma-Aldrich) | 2048273-70-5 | C₇H₈BrCl₂N | 256.96 | 96% | Certificate of Analysis available.[4] |
| BLD Pharmatech (via Sigma-Aldrich) | 2048273-70-5 | C₇H₈BrCl₂N | 256.96 | Not specified | |
| ChemicalBook | 2048273-70-5 | C₇H₈BrCl₂N | 256.96 | Not specified | Lists multiple suppliers.[5] |
Synthetic Pathways: An Overview
The synthesis of this compound typically originates from 2-bromo-4-chlorobenzaldehyde. A common and effective method is reductive amination.[3] This process involves the reaction of the aldehyde with an amine source, such as ammonia or an ammonium salt, to form an intermediate imine. This imine is then reduced in situ to the corresponding amine. The final step involves treatment with hydrochloric acid to yield the stable hydrochloride salt.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Reductive Amination of 2-Bromo-4-chlorobenzaldehyde
The following is a representative, non-validated protocol based on established chemical principles. Researchers should optimize conditions for their specific laboratory setup and scale.
-
Imine Formation:
-
Dissolve 2-bromo-4-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia, for example, a solution of ammonia in methanol or ammonium acetate (1.5-2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (1.5-2 equivalents), in portions. Control the addition rate to manage any effervescence.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the imine.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude (2-Bromo-4-chlorophenyl)methanamine as an oil or solid.
-
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
-
Quality Control and Analytical Methods
Rigorous analytical testing is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation. The spectrum of this compound is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. Based on structurally similar compounds, the benzylic protons (-CH₂NH₃⁺) are anticipated to appear as a singlet or a broad signal in the range of δ 3.8–4.2 ppm.[3] The aromatic protons will exhibit a more complex splitting pattern due to the substitution on the phenyl ring.
High-Performance Liquid Chromatography (HPLC)
Illustrative HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detection: UV detection at a wavelength where the chromophore absorbs, typically around 220-254 nm.
-
Injection Volume: 5-20 µL.
This method would be expected to separate the main compound from starting materials, by-products, and other impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₇H₈BrCl₂N, Molecular Weight: 256.96), the mass spectrum would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. Electrospray ionization (ESI) in positive mode is a common technique, which would detect the protonated molecule [M+H]⁺.
The analytical workflow for quality control is summarized in the following diagram:
Caption: A typical analytical workflow for the quality control of this compound.
Safe Handling and Storage
This compound should be handled with care, following standard laboratory safety procedures. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before handling the compound.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8] Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[7]
-
Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water.[7]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their research endeavors, paving the way for new discoveries in drug development and beyond.
References
- 1. This compound [myskinrecipes.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. This compound | 2048273-70-5 | Benchchem [benchchem.com]
- 4. This compound | 2048273-70-5 [sigmaaldrich.com]
- 5. This compound | 2048273-70-5 [chemicalbook.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. kishida.co.jp [kishida.co.jp]
Methodological & Application
Application Note & Protocol: Chemoselective Suzuki-Miyaura Coupling of (2-Bromo-4-chlorophenyl)methanamine
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic C-C Bond Formation in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability, mild conditions, and exceptional tolerance of functional groups.[1][2] Its application is particularly vital in drug discovery and development, where the construction of biaryl and heteroaryl-aryl scaffolds is a frequent necessity for modulating the pharmacological properties of lead compounds.[3] This guide focuses on a substrate of significant interest: (2-Bromo-4-chlorophenyl)methanamine. This molecule presents both a challenge and an opportunity. The presence of two distinct halogen atoms (Br and Cl) on the aromatic ring opens the door for programmed, chemoselective couplings, allowing for the stepwise introduction of different aryl or heteroaryl groups. The primary amine, a common pharmacophore, introduces its own set of considerations regarding catalyst compatibility and potential side reactions.
This document provides a comprehensive protocol for achieving a highly selective Suzuki-Miyaura coupling at the more reactive C-Br bond of (2-Bromo-4-chlorophenyl)methanamine hydrochloride, leaving the C-Cl bond intact for subsequent transformations. We will delve into the mechanistic rationale behind the procedural choices, offer a detailed, step-by-step protocol, and provide a framework for troubleshooting and optimization.
Part 1: Mechanistic Principles & Strategic Considerations
A successful and selective coupling hinges on understanding the underlying principles of the catalytic cycle and how to manipulate them to favor the desired outcome.
The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A palladium(0) species is the active catalyst that enters the cycle.
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is typically the rate-determining step of the cycle.[4] The reactivity of halogens follows the order: I > Br > OTf >> Cl.[4][6] This difference in reactivity is the foundation of our chemoselective strategy.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base.[7][8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[9]
Exploiting Chemoselectivity: C-Br vs. C-Cl
The significant difference in bond dissociation energy between C-Br and C-Cl bonds dictates their reactivity in the oxidative addition step. The C-Br bond is weaker and thus reacts much more readily with the Pd(0) catalyst under standard conditions.[10][11] By carefully controlling reaction parameters such as temperature, reaction time, and catalyst choice, we can selectively activate the C-Br bond while leaving the C-Cl bond untouched.[11] This allows the product to be used in a subsequent, more forcing coupling reaction if desired.
The Role of the Aminomethyl Group
The primary amine in the substrate, (2-Bromo-4-chlorophenyl)methanamine, can pose a challenge. Amines can act as ligands and coordinate to the palladium center, potentially deactivating the catalyst.[12] The substrate is supplied as a hydrochloride salt, which protonates the amine, preventing it from interfering with the catalyst. However, the reaction requires a base for the transmetalation step. This base will also neutralize the amine hydrochloride, liberating the free amine.
To Protect or Not to Protect?
-
Without Protection: Running the reaction on the free amine is often possible, especially with modern, highly active catalysts. The choice of a mild inorganic base (e.g., K₂CO₃, K₃PO₄) is crucial to avoid complications.
-
With Protection: For challenging substrates or to ensure maximum reproducibility, protecting the amine (e.g., as a Boc or Cbz carbamate) is a valid strategy. However, this adds extra steps to the synthesis.
For this protocol, we will proceed without an additional protecting group, relying on the in-situ neutralization of the hydrochloride salt and the robustness of the chosen catalyst system.
Selecting the Right Catalyst, Base, and Solvent
-
Palladium Precatalyst & Ligand: The choice of ligand is critical for catalyst activity and stability.[13][14] Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), are highly effective for coupling challenging substrates, including those with steric hindrance or reactive functional groups.[3] They promote rapid oxidative addition and reductive elimination, which can help minimize side reactions.[3]
-
Base: The base facilitates the transmetalation step by forming a more nucleophilic boronate "ate" complex.[15][16] Mild inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred. They are strong enough to promote the reaction but are less likely to cause hydrolysis of sensitive functional groups compared to strong bases like NaOH or KOH.[16]
-
Solvent: A polar aprotic solvent is typically used to dissolve the reactants. A mixture of an organic solvent like 1,4-dioxane or THF with water is common, as water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[17]
Part 2: Experimental Protocol for Selective C-Br Coupling
Objective: To perform a selective Suzuki-Miyaura coupling of this compound with phenylboronic acid at the C-Br position.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier (Example) |
| (2-Bromo-4-chlorophenyl)methanamine HCl | C₇H₈BrClN · HCl | 258.96 | >97% | Sigma-Aldrich |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | >98% | Sigma-Aldrich |
| SPhos Pd G3 Precatalyst | C₃₉H₄₉NO₃PPdS | 780.28 | - | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | >99% | Fisher Scientific |
| 1,4-Dioxane, Anhydrous | C₄H₈O₂ | 88.11 | >99.8% | Acros Organics |
| Deionized Water | H₂O | 18.02 | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | HPLC | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | VWR Chemicals |
Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a suspected carcinogen.
Equipment
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle with temperature controller and thermocouple
-
Nitrogen or Argon gas inlet
-
Schlenk line or balloon for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (e.g., silica gel, appropriate solvents)
-
TLC plates (silica gel on aluminum, with F₂₅₄ indicator)
Step-by-Step Reaction Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.86 mmol, 1.0 equiv).
-
Add phenylboronic acid (0.565 g, 4.63 mmol, 1.2 equiv).
-
Add potassium carbonate (K₂CO₃) (1.60 g, 11.58 mmol, 3.0 equiv). Note: 3 equivalents are used to both neutralize the hydrochloride salt and act as the base for the catalytic cycle.
-
Add the SPhos Pd G3 precatalyst (60.3 mg, 0.077 mmol, 2 mol%).
-
Fit the flask with a condenser.
-
-
Inert Atmosphere and Solvent Addition:
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (15 mL) and deionized water (3 mL) via syringe.
-
-
Reaction Execution:
-
Immerse the flask in a preheated heating mantle set to 80 °C.
-
Stir the reaction mixture vigorously at 80 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. (Eluent for TLC: e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and deionized water (30 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product will appear as a yellow or brown oil/solid.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product, (2-(aminomethyl)-5-chlorobiphenyl).
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. A typical yield is in the range of 75-90%.
-
Part 3: Troubleshooting and Optimization
Even robust protocols can sometimes yield suboptimal results. A logical approach to troubleshooting is key.
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Poor quality of boronic acid. | 1. Ensure the reaction setup is rigorously purged with inert gas.[18]2. Increase the temperature to 90-100 °C.3. Use freshly purchased or recrystallized boronic acid. |
| Homocoupling | Oxygen in the reaction mixture can promote the homocoupling of boronic acids. | Rigorously deoxygenate the solvent and reaction mixture. Use Schlenk techniques for best results. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom, often due to excess water or acidic impurities. | Use anhydrous solvents and ensure the base is dry. |
| C-Cl Coupling | The reaction conditions are too harsh, leading to loss of selectivity. | Lower the reaction temperature to 70-75 °C. Monitor the reaction closely and stop it as soon as the starting C-Br material is consumed. |
Conclusion
This application note provides a robust and reliable protocol for the chemoselective Suzuki-Miyaura coupling of (2-Bromo-4-chlorophenyl)methanamine. By leveraging the inherent reactivity differences between C-Br and C-Cl bonds and employing a modern, highly active palladium catalyst system, this method allows for the efficient synthesis of valuable bifunctional intermediates. The strategic considerations and troubleshooting guide included herein are designed to empower researchers to successfully apply and adapt this methodology for the synthesis of complex molecules relevant to pharmaceutical and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 13. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 18. reddit.com [reddit.com]
Application Notes and Protocols for Determining the Antimicrobial Activity of (2-Bromo-4-chlorophenyl)methanamine Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. In response, the scientific community is in a relentless pursuit of novel chemical entities with potent antimicrobial properties. (2-Bromo-4-chlorophenyl)methanamine derivatives have emerged as a promising class of compounds, warranting rigorous investigation into their antimicrobial efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols to quantitatively and qualitatively assess the antimicrobial activity of these derivatives.
The methodologies detailed herein are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[1][2][3] Beyond a mere recitation of steps, this guide delves into the causality behind experimental choices, empowering researchers to not only execute the assays but also to critically interpret the results.
Part 1: Foundational Assays for Antimicrobial Susceptibility Testing
The initial evaluation of a novel compound's antimicrobial potential typically involves a combination of assays to determine its inhibitory and cidal (killing) activity. The three cornerstone assays detailed below are the Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), the Agar Disk Diffusion (Kirby-Bauer) test for a qualitative assessment of susceptibility, and the Minimum Bactericidal Concentration (MBC) assay to differentiate between bacteriostatic and bactericidal effects.
Broth Microdilution: Quantifying Inhibitory Potency (MIC)
The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][4][5] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][6] This quantitative measure is crucial for comparing the potency of different derivatives and for understanding their potential therapeutic dosage.
The principle of this assay lies in challenging a standardized number of bacteria with serially diluted concentrations of the test compound in a liquid growth medium. The use of 96-well microtiter plates allows for high-throughput screening of multiple compounds and bacterial strains simultaneously.[4] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it is standardized, supports the growth of most common pathogens, and has low levels of substances that might interfere with the antimicrobial agent's activity.[1][4]
Caption: Workflow for the Broth Microdilution MIC Assay.
Materials and Reagents:
-
(2-Bromo-4-chlorophenyl)methanamine derivatives
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well sterile, flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[7]
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each (2-Bromo-4-chlorophenyl)methanamine derivative in sterile DMSO. A concentration of 10 mg/mL is a common starting point.
-
Note: Preliminary solubility tests are crucial. If the compound is not soluble in DMSO, other solvents should be evaluated. The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid toxicity to the bacteria.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] A spectrophotometer can be used for greater accuracy (absorbance at 625 nm of 0.08 to 0.10).
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the highest concentration of the test compound (prepared in CAMHB) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of dilutions.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing CAMHB and bacteria, but no compound.
-
Sterility Control: Wells containing only CAMHB to check for contamination.[4]
-
Solvent Control: Wells containing CAMHB, bacteria, and the highest concentration of DMSO used.
-
-
-
Incubation and Reading:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[9]
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Agar Disk Diffusion (Kirby-Bauer Test): A Qualitative Screen
The Kirby-Bauer disk diffusion susceptibility test is a widely used method for preliminary assessment of antimicrobial activity.[8][10][11] It provides a qualitative result (susceptible, intermediate, or resistant) based on the size of the zone of inhibition around a disk impregnated with the test compound.[10][12]
This method relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium that has been uniformly inoculated with the test bacterium.[12][13] If the bacterium is susceptible to the compound, a clear zone of no growth will appear around the disk. The diameter of this zone is inversely proportional to the MIC. Mueller-Hinton agar is the standard medium due to its reproducibility and its composition that minimally interferes with the antimicrobial agent.[11]
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Assay.
Materials and Reagents:
-
(2-Bromo-4-chlorophenyl)methanamine derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile swab into the inoculum, removing excess fluid by pressing it against the inside of the tube.[11][12]
-
Streak the swab over the entire surface of an MHA plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times.[8][12]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[8]
-
-
Disk Preparation and Placement:
-
Impregnate sterile filter paper disks with a known concentration of the (2-Bromo-4-chlorophenyl)methanamine derivative solution. A typical volume is 10-20 µL per disk.
-
Using sterile forceps, place the impregnated disks on the inoculated MHA plate, ensuring firm contact with the agar.[11][12]
-
Space the disks to prevent overlapping of the inhibition zones (no more than 12 disks on a 150 mm plate).[12][13]
-
Include a solvent-only disk as a negative control and a disk with a known antibiotic as a positive control.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[13]
-
After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter.
-
Minimum Bactericidal Concentration (MBC): Differentiating Cidal from Static Activity
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[9][14][15] This is a critical parameter, especially for treating infections in immunocompromised patients where a bactericidal (killing) effect is preferred over a bacteriostatic (inhibitory) one.[9]
This assay is a direct extension of the broth microdilution test.[14][16] Aliquots from the wells of the MIC plate that show no visible growth are sub-cultured onto an antibiotic-free agar medium.[9] The absence of growth on the agar plate after incubation indicates that the bacteria in the corresponding MIC well were killed, not just inhibited. The 99.9% reduction is a standard threshold to define bactericidal activity.[14][15]
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Materials and Reagents:
-
Completed MIC plates
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Sub-culturing:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[14][16]
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (typically 10-100 µL) from each of these wells onto a separate, clearly labeled MHA plate.[9]
-
Spread the aliquot evenly over the surface of the agar.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading and Calculation:
Part 2: Data Presentation and Interpretation
Clear and concise data presentation is paramount for the effective communication of results. Quantitative data from the MIC and MBC assays should be summarized in a tabular format.
Example Data Table:
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Derivative A | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Derivative A | E. coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |
| Derivative B | S. aureus ATCC 29213 | 16 | >256 | >16 | Tolerant |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 indicates a bactericidal effect.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is primarily inhibitory at concentrations near the MIC.
-
Tolerance: Some bacteria may be inhibited but not killed by high concentrations of an antimicrobial, resulting in a very high MBC/MIC ratio (e.g., ≥ 32).[14]
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial antimicrobial characterization of (2-Bromo-4-chlorophenyl)methanamine derivatives. By adhering to these standardized methods, researchers can generate reliable and comparable data, which is essential for structure-activity relationship (SAR) studies and for identifying lead candidates for further development. Subsequent investigations may include time-kill kinetic assays to understand the rate of bactericidal activity, synergy testing with existing antibiotics, and mechanism of action studies to elucidate the molecular target of these promising compounds.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. ESCMID: EUCAST [escmid.org]
- 3. EUCAST: EUCAST - Home [eucast.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. researchgate.net [researchgate.net]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. asm.org [asm.org]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 11. microbenotes.com [microbenotes.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. microchemlab.com [microchemlab.com]
In vitro antimalarial testing of (2-Bromo-4-chlorophenyl)methanamine hydrochloride analogs
Application Note & Protocols
Topic: In Vitro Antimalarial Efficacy and Cytotoxicity Profiling of Novel (2-Bromo-4-chlorophenyl)methanamine Hydrochloride Analogs
Audience: Researchers, scientists, and drug development professionals in parasitology and medicinal chemistry.
Introduction: The Imperative for Novel Antimalarial Scaffolds
The persistent global burden of malaria, exacerbated by the emergence and spread of parasite resistance to frontline artemisinin-based combination therapies (ACTs), underscores the urgent need for new chemical entities with novel mechanisms of action.[1] The drug discovery pipeline requires a continuous influx of structurally diverse compounds that can overcome existing resistance patterns and ideally act on multiple stages of the parasite's life cycle.[2][3]
This document serves as a comprehensive guide for the initial in vitro characterization of novel compound series, using this compound analogs as a representative class. As a Senior Application Scientist, this guide is structured not merely as a list of procedures, but as a strategic workflow. It explains the causality behind the selection of each assay, the critical parameters for ensuring data integrity, and the logical progression from primary screening to selectivity profiling. We will detail robust, high-throughput protocols for determining antiplasmodial activity and cytotoxicity, enabling researchers to efficiently identify promising lead candidates for further development.
The Strategic Workflow for Antimalarial Hit Identification
A successful screening campaign is a multi-step process designed to efficiently identify potent, selective, and non-toxic compounds. The workflow presented here is a validated cascade, beginning with a high-throughput primary screen, followed by orthogonal confirmation and essential selectivity assessment.
Caption: High-level screening cascade for novel antimalarial compounds.
Primary Efficacy Screening: The SYBR Green I Assay
Principle of the Assay
The SYBR Green I-based fluorescence assay is the gold standard for high-throughput antimalarial screening due to its sensitivity, cost-effectiveness, and simple one-step procedure.[4][5] The assay leverages the fact that mature human erythrocytes, the host cells for the parasite, are anucleated. SYBR Green I is a dye that intercalates with double-stranded DNA, emitting a strong fluorescent signal upon binding.[6] Therefore, the fluorescence intensity in a culture of infected red blood cells (iRBCs) is directly proportional to the proliferation of the parasite.[7] By measuring the reduction in fluorescence in the presence of a compound, we can accurately quantify its inhibitory effect on parasite growth.
Protocol 3.1: SYBR Green I-Based P. falciparum Growth Inhibition Assay
A. Parasite Culture & Maintenance
-
Rationale: Continuous, asynchronous culture provides the necessary biological material. It is critical to use both a well-characterized drug-sensitive strain (e.g., 3D7) and a multi-drug resistant strain (e.g., Dd2) to identify compounds with novel mechanisms and to flag potential cross-resistance early.[8]
-
Culture Conditions: P. falciparum asexual stages are maintained at 3-5% hematocrit in human O+ erythrocytes suspended in RPMI 1640 medium supplemented with L-glutamine, 25 mM HEPES, 0.5% Albumax I, and 10 mg/mL gentamicin.[9]
-
Environment: Cultures are incubated at 37°C in a modular chamber flushed with a low-oxygen gas mixture (5% CO₂, 5% O₂, 90% N₂).[9][10]
-
Synchronization: For the assay, cultures must be tightly synchronized to the ring stage. This is achieved by treating a culture with 5% D-sorbitol, which selectively lyses mature parasite stages (trophozoites and schizonts), leaving only the ring-stage parasites.[8] This ensures a uniform starting point for the 72-hour growth assay.
B. Experimental Workflow
Caption: Step-by-step workflow for the SYBR Green I antimalarial assay.
C. Reagents & Materials
-
SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.016% (w/v) Saponin, 1.6% (v/v) Triton X-100.[11] Add SYBR Green I dye (from 10,000x stock) to a final concentration of 2x immediately before use. Store buffer at room temperature and keep the dye-containing solution in the dark.
-
Plates: Sterile, black, clear-bottom 96-well microplates.
-
Control Drugs: Artemisinin or Chloroquine (positive control), DMSO (vehicle control).
D. Data Analysis & Interpretation
-
Subtract the background fluorescence from uninfected erythrocyte control wells.
-
Normalize the data by setting the mean of the drug-free control wells (parasites + DMSO) to 100% growth.
-
Calculate the percent inhibition for each drug concentration relative to the drug-free control.
-
Use a suitable software package (e.g., GraphPad Prism, R) to fit the dose-response data to a non-linear regression model (e.g., log(inhibitor) vs. response - variable slope) to determine the 50% inhibitory concentration (IC₅₀).
Orthogonal Hit Confirmation: The pLDH Assay
Principle of the Assay
To ensure that the activity observed in the primary screen is not an artifact of the assay technology (e.g., compound fluorescence), 'hits' should be confirmed using an orthogonal method. The parasite lactate dehydrogenase (pLDH) assay is an excellent choice.[12] Plasmodium parasites express a specific isoform of LDH that is essential for their anaerobic glycolysis.[13] This enzyme's activity can be measured colorimetrically by its ability to reduce a tetrazolium salt, 3-acetylpyridine adenine dinucleotide (APAD), which is preferentially used by pLDH over human LDH.[10] The resulting formazan product can be quantified by measuring absorbance, providing a robust, independent measure of parasite viability.
Protocol 4.1: pLDH-Based P. falciparum Growth Inhibition Assay
-
Experimental Setup: The initial steps of parasite culture, synchronization, and drug plate preparation are identical to the SYBR Green I assay (Protocol 3.1, A & B). The divergence occurs at the endpoint detection step after the 72-hour incubation.
-
Endpoint Detection:
-
After incubation, freeze-thaw the plate once (-20°C to room temperature) to lyse the cells and release the pLDH enzyme.
-
Prepare the Malstat Reagent/NBT/PES solution according to manufacturer protocols or established literature. This solution contains the substrates for the pLDH enzyme.
-
Add the detection solution to each well and incubate in the dark at room temperature for 1-2 hours.
-
Measure the optical density (OD) at ~650 nm using a microplate reader.
-
-
Data Analysis: Data analysis is analogous to the SYBR Green I assay. The OD is directly proportional to parasite growth, and IC₅₀ values are calculated from the dose-response curve. A compound is considered a "confirmed hit" if it shows comparable potency in both the SYBR Green I and pLDH assays.
Selectivity Profiling: In Vitro Cytotoxicity Assay
Principle of the Assay
A critical step in early drug discovery is to determine if a compound's activity is specific to the parasite or due to general cytotoxicity.[14] The MTT assay is a standard colorimetric method for assessing the metabolic activity of mammalian cells, which serves as a proxy for cell viability.[15][16] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[16] The concentration of the compound that reduces cell viability by 50% is the CC₅₀.
Protocol 5.1: MTT Cytotoxicity Assay Against a Human Cell Line
-
Cell Line Selection: A human liver cell line such as HepG2 is often used, as the liver is a primary site of drug metabolism. Other non-tumor cell lines like WI-26VA4 can also be employed.[14][17]
-
Procedure:
-
Seed human cells (e.g., HepG2) in a 96-well plate at a density of ~1x10⁶ cells/well and allow them to adhere for 18-24 hours.[16]
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 24 to 48 hours at 37°C with 5% CO₂.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[15]
-
Carefully remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis and the Selectivity Index (SI):
-
Calculate the 50% cytotoxic concentration (CC₅₀) using the same method as for the IC₅₀.
-
The Selectivity Index (SI) is a crucial metric calculated as: SI = CC₅₀ / IC₅₀ .
-
Interpretation: An SI value >10 is generally considered the minimum threshold for a compound to be considered a promising and selective antimalarial hit, indicating that it is at least 10-fold more toxic to the parasite than to human cells.
-
Data Presentation and Interpretation
All quantitative data should be summarized to facilitate comparison across the analog series.
Table 1: Hypothetical In Vitro Activity Profile of this compound Analogs
| Compound ID | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum Dd2 IC₅₀ (nM) | HepG2 CC₅₀ (nM) | Selectivity Index (SI) [vs. 3D7] |
| Analog-01 | 55 | 78 | >20,000 | >363 |
| Analog-02 | 120 | 150 | >20,000 | >166 |
| Analog-03 | 1500 | 1800 | >20,000 | >13 |
| Analog-04 | 25 | 2800 | 15,000 | 600 |
| Chloroquine | 20 | 250 | >50,000 | >2500 |
| Artemisinin | 5 | 7 | >50,000 | >10000 |
-
Interpretation of Hypothetical Data:
-
Analog-01: Shows excellent potency and a very high selectivity index, making it a prime candidate.
-
Analog-04: Shows high potency against the sensitive strain but a significant drop in activity against the resistant strain, suggesting a mechanism of action that may be susceptible to existing resistance pathways (e.g., those affecting chloroquine).
-
Analog-03: Exhibits low potency and would likely be deprioritized.
-
Conclusion
This application note provides a validated, integrated workflow for the initial in vitro assessment of novel antimalarial candidates like the this compound analogs. By systematically applying a sensitive primary screen (SYBR Green I), confirming hits with an orthogonal method (pLDH), and critically evaluating selectivity against a human cell line (MTT), researchers can confidently identify and prioritize compounds for more advanced studies, such as mechanism of action elucidation and in vivo efficacy testing. This rigorous, multi-faceted approach is fundamental to navigating the complexities of antimalarial drug discovery and developing the next generation of therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in the Development of New Antimalarial Drugs with Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 9. mmv.org [mmv.org]
- 10. ajtmh.org [ajtmh.org]
- 11. iddo.org [iddo.org]
- 12. ajtmh.org [ajtmh.org]
- 13. Parasite-specific lactate dehydrogenase for the diagnosis of Plasmodium falciparum infection in an endemic area in west Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
(2-Bromo-4-chlorophenyl)methanamine hydrochloride in neuropharmacological research
An In-Depth Guide to the Neuropharmacological Characterization of (2-Bromo-4-chlorophenyl)methanamine hydrochloride
Introduction: Unveiling a Novel CNS Investigational Agent
This compound is a halogenated benzylamine derivative whose structural features—a phenyl ring substituted with both bromine and chlorine—suggest its potential as a modulator of biological targets within the central nervous system (CNS).[1][2] While primarily utilized as a key intermediate in the synthesis of more complex pharmaceuticals, its inherent structure merits investigation for direct bioactivity.[3][4] Halogenated aromatic amines are frequently incorporated into CNS-active compounds to enhance binding affinity or modify metabolic stability.[4]
This guide provides a structured framework and detailed protocols for the initial neuropharmacological characterization of this compound. We will proceed under the guiding hypothesis that its benzylamine scaffold could enable interaction with monoamine transporters, such as the serotonin transporter (SERT), a critical target in the research and development of treatments for depression and anxiety disorders.[5][6] These application notes are designed for researchers in neuropharmacology and drug development to systematically evaluate the in vitro and in vivo properties of this and similar novel chemical entities.
Hypothesized Mechanism of Action: Targeting the Serotonin Transporter (SERT)
The serotonin transporter (SERT) is a membrane protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby regulating the duration and intensity of serotonergic signaling.[5] Inhibition of SERT is the primary mechanism of action for the most widely prescribed class of antidepressants, the Selective Serotonin Reuptake Inhibitors (SSRIs).[7] Based on its structural properties, this compound is hypothesized to act as an inhibitor at the SERT, preventing serotonin reuptake and increasing its extracellular concentration.
Caption: Hypothesized inhibition of the serotonin transporter (SERT) by the investigational compound.
Part A: In Vitro Characterization Protocols
The initial evaluation of a novel compound involves quantifying its direct interaction with the intended molecular target. The following protocols detail the determination of binding affinity (Ki) and functional inhibitory potency (IC50) at the human serotonin transporter (hSERT).
Protocol 1: Competitive Radioligand Binding Assay for hSERT Affinity
Principle of the Assay This assay quantifies the ability of the unlabeled investigational compound to compete with a radiolabeled ligand for binding to hSERT.[7] By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the concentration that inhibits 50% of specific binding (IC50), which is then used to calculate the binding affinity constant (Ki).[5]
Materials & Reagents
-
hSERT Membranes: Commercially available membranes prepared from cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells).[8]
-
Radioligand: [³H]Citalopram or [¹²⁵I]RTI-55, at a concentration near its dissociation constant (Kd).[7][9]
-
Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.
-
Non-specific Binding Control: A known high-affinity SERT inhibitor, such as 10 µM Fluoxetine or Paroxetine.[5][9]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[5]
-
Wash Buffer: Ice-cold Assay Buffer.[5]
-
Equipment: 96-well microplate, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter, scintillation cocktail.[10]
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay using a filtration method.
Step-by-Step Methodology
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. A typical final concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.[5]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate[7]:
-
Total Binding: 50 µL assay buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM fluoxetine solution.[5]
-
Test Compound: 50 µL of each dilution of the test compound.
-
-
Add Radioligand: Add 50 µL of the diluted radioligand to every well.[10]
-
Initiate Reaction: Add 150 µL of the diluted hSERT membrane preparation to each well to start the binding reaction. The final assay volume is 250 µL.[10]
-
Incubation: Incubate the plate for 60-120 minutes at room temperature (e.g., 25°C) with gentle agitation to allow the binding to reach equilibrium.[7]
-
Harvesting: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester.[5]
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any unbound radioligand.[7]
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the retained radioactivity using a liquid scintillation counter.[5]
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[5]
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[5]
-
Calculate Ki: Convert the IC50 to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Protocol 2: Neurotransmitter Uptake Inhibition Assay
Principle of the Assay This functional assay measures the ability of the test compound to inhibit the transport of serotonin into cells expressing hSERT. This is typically done using either radiolabeled serotonin ([³H]5-HT) or a fluorescent substrate that acts as a mimetic for biogenic amine neurotransmitters.[11][12][13] A reduction in the accumulation of the substrate inside the cells in the presence of the test compound indicates inhibitory activity.[14]
Materials & Reagents
-
Cell Line: HEK-293 or JAR cells stably expressing hSERT.[11][12] Cells should be seeded in 96- or 384-well plates and grown to a confluent monolayer.[14]
-
Substrate: [³H]Serotonin or a commercial fluorescent neurotransmitter assay kit.[12][15]
-
Test Compound: this compound, serially diluted.
-
Reference Inhibitor: A known potent SERT inhibitor like Paroxetine for positive control.[9]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.[11]
-
Equipment: Fluorescence plate reader (for fluorescent assays) or liquid scintillation counter (for radioactive assays), incubator.[11]
Step-by-Step Methodology
-
Cell Plating: Seed hSERT-expressing cells in poly-D-lysine-coated 96- or 384-well plates and allow them to form a confluent monolayer overnight.[11][14]
-
Pre-incubation: Gently remove the culture medium from the wells. Wash the cells once with assay buffer.
-
Add Inhibitors: Add assay buffer containing the desired final concentrations of the test compound, reference inhibitor, or vehicle (control) to the wells.
-
Incubate with Inhibitor: Pre-incubate the cells with the compounds for 10-20 minutes at 37°C.[11]
-
Initiate Uptake: Add the [³H]5-HT or fluorescent substrate to each well to start the uptake reaction.
-
Incubate for Uptake: Incubate for a defined period (e.g., 5-30 minutes) at 37°C.[8][11] This step should be optimized to ensure the measurement is within the linear range of uptake.
-
Terminate Uptake:
-
For Radioactive Assay: Rapidly wash the cells multiple times with ice-cold assay buffer to remove extracellular [³H]5-HT. Lyse the cells (e.g., with 5% SDS) and transfer the lysate to scintillation vials for counting.[8]
-
For Fluorescent Assay (No-Wash): The assay can be read directly on a fluorescence plate reader in kinetic or endpoint mode. A masking dye in the reagent solution quenches extracellular fluorescence.[11][14]
-
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition of substrate uptake versus the log concentration of the test compound.
Part B: In Vivo Proof-of-Concept Protocol
Following promising in vitro results, the next logical step is to assess the compound's effects in a living organism. The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant-like activity in rodents.[16][17]
Ethical Considerations: The Forced Swim Test is a significant stressor. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[18] The scientific validity and necessity of this test should be carefully considered, as alternatives are encouraged where feasible. Animals must be continuously monitored during the test and removed immediately if they show signs of drowning.[18][19]
Protocol 3: Forced Swim Test (FST) in Mice
Principle of the Assay The FST is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture, making only the minimal movements necessary to keep their head above water.[18] This immobility is interpreted as a state of behavioral despair.[19] A wide range of clinically effective antidepressant drugs have been shown to reduce the duration of immobility and increase active behaviors like swimming or climbing.[16][17]
Materials & Equipment
-
Animals: Male mice (e.g., C57BL/6 or CD-1 strain).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., saline, 0.5% Tween 80).
-
Apparatus: Transparent glass or Plexiglas cylinders (e.g., 30 cm high, 8-10 cm diameter).[20]
-
Video Recording System: To record sessions for later scoring by a blinded observer.
-
Post-test Care: A warming cage with a heat lamp or pad and absorbent paper to dry the animals.[19][21]
Experimental Workflow
References
- 1. This compound | 2048273-70-5 | Benchchem [benchchem.com]
- 2. PubChemLite - this compound (C7H7BrClN) [pubchemlite.lcsb.uni.lu]
- 3. This compound [myskinrecipes.com]
- 4. (3-Bromo-4-chlorophenyl)methanamine hydrochloride [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 16. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. researchgate.net [researchgate.net]
- 21. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
Application Notes & Protocols: Nucleophilic Substitution Reactions of (2-Bromo-4-chlorophenyl)methanamine Hydrochloride
Introduction: Strategic Importance of Substituted Benzylamines
(2-Bromo-4-chlorophenyl)methanamine hydrochloride is a halogenated benzylamine derivative poised as a versatile building block in modern synthetic chemistry. Benzylamines are privileged structural motifs found in a vast array of biologically active compounds and functional materials. The specific substitution pattern of this compound—containing ortho-bromo and para-chloro groups—offers unique opportunities for diversification through nucleophilic substitution reactions, primarily at the benzylic carbon.
This guide provides a comprehensive overview of the principles and detailed protocols for conducting nucleophilic substitution reactions on this substrate. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of novel chemical entities. As specific literature protocols for this exact molecule are not widely published, the methodologies presented herein are derived from well-established principles of organic chemistry, particularly the reactivity of primary benzylic systems.[1][2]
Scientific Principles & Mechanistic Considerations
Analysis of the Substrate: this compound
The reactivity of the substrate is dictated by several key structural features:
-
Benzylic Carbon: The carbon atom situated between the aromatic ring and the amino group is the primary electrophilic site. It is activated towards nucleophilic attack because it can stabilize the transition states of both SN1 and SN2 reactions through resonance with the adjacent benzene ring.[1][2][3] Primary benzylic systems like this one typically favor an SN2 pathway unless conditions promoting carbocation formation are employed.[1]
-
Amino Group: The primary amine is a nucleophile in its free base form but is non-nucleophilic in its protonated hydrochloride salt form.[4][5] Therefore, the addition of a non-nucleophilic base is a critical first step in most protocols to unmask the amine's nucleophilicity or, in the context of substitution at the benzylic carbon, to prevent it from interfering and to neutralize the HCl generated.
-
Aromatic Halogens: The bromo and chloro substituents on the phenyl ring are generally unreactive towards typical nucleophilic aromatic substitution (SNAr) unless strong electron-withdrawing groups are also present and harsh reaction conditions are used.[6] Under the conditions described in these protocols, they are expected to remain intact.
General Reaction Mechanism
Nucleophilic substitution at the benzylic carbon can proceed via two primary mechanisms: SN1 and SN2. For a primary substrate such as (2-Bromo-4-chlorophenyl)methanamine, the SN2 mechanism is generally favored.[1]
-
SN2 (Bimolecular Nucleophilic Substitution): This mechanism involves a concerted, single-step reaction where the nucleophile attacks the electrophilic benzylic carbon at the same time as the leaving group departs.[1][7] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
-
SN1 (Unimolecular Nucleophilic Substitution): This two-step mechanism involves the initial departure of the leaving group to form a resonance-stabilized benzylic carbocation, which is then rapidly attacked by the nucleophile.[1][2] While less common for primary systems, it can be promoted by polar protic solvents and non-basic conditions.
The choice of solvent, nucleophile strength, and base will dictate the predominant pathway. The protocols below are designed to favor the SN2 pathway for predictable and controlled reactivity.
Caption: Fig 1: General Mechanisms at the Benzylic Position.
Experimental Protocols & Application Notes
Safety Precaution: this compound is an irritant. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Prerequisite: Free-Basing the Amine Hydrochloride
For reactions where the amine itself is the intended nucleophile (e.g., in reactions with other electrophiles), it must first be converted from its hydrochloride salt to the free amine. For the protocols below where an external nucleophile is used, a base is added in situ.
Protocol 3.1: General N-Alkylation with an External Amine
This protocol details the reaction with a secondary amine (e.g., morpholine) to yield a tertiary amine. The principles apply to other primary or secondary amines.
Rationale: A non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt and the HBr generated during the reaction without competing with the nucleophile.[8] A polar aprotic solvent like DMF facilitates the SN2 reaction.
Materials:
-
This compound
-
Morpholine (or other amine nucleophile)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Add anhydrous DMF to dissolve the substrate (approx. 0.1 M concentration).
-
Add DIPEA (2.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add the amine nucleophile (e.g., morpholine, 1.1 eq.) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3.2: Synthesis of a Benzyl Thioether
This protocol describes the reaction with a thiol (e.g., thiophenol) to form a C-S bond, a key linkage in many pharmaceutical compounds.[9][10][11]
Rationale: A moderately strong inorganic base like potassium carbonate is sufficient to deprotonate the thiol, forming a potent thiolate nucleophile. Acetonitrile is a suitable polar aprotic solvent for this transformation.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetonitrile (MeCN)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Combine this compound (1.0 eq.) and potassium carbonate (2.5 eq.) in a round-bottom flask under an inert atmosphere.
-
Add anhydrous acetonitrile to form a suspension.
-
Add the thiol (1.1 eq.) to the stirring mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Once the starting material is consumed, filter off the inorganic salts and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting crude thioether by flash column chromatography.
Protocol 3.3: Synthesis of a Benzyl Ether (Williamson Ether Synthesis)
This protocol outlines the synthesis of a benzyl ether via reaction with an alcohol (e.g., phenol) under basic conditions.[12][13]
Rationale: A strong base like sodium hydride is required to deprotonate the alcohol, forming a reactive alkoxide nucleophile.[12] Anhydrous THF is an excellent solvent for reactions involving NaH. Extreme caution must be exercised when handling sodium hydride as it is highly reactive with water.
Materials:
-
This compound
-
Phenol (or other alcohol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: In a separate, dry flask under an inert atmosphere, suspend NaH (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the alcohol (e.g., phenol, 1.1 eq.) in anhydrous THF. Stir until hydrogen gas evolution ceases (approx. 30 min).
-
Main Reaction: In the primary reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF. Add a non-nucleophilic base like DIPEA (1.1 eq.) to neutralize the HCl salt.
-
Slowly transfer the freshly prepared alkoxide solution to the solution of the benzylamine derivative via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude ether product via flash column chromatography.
Data Summary & Workflow Visualization
Table of Reaction Parameters
| Protocol | Reaction Type | Nucleophile (Example) | Base | Solvent | Temp (°C) | Expected Product Type |
| 3.1 | N-Alkylation | Morpholine | DIPEA | DMF | 60-80 | Tertiary Amine |
| 3.2 | Thioetherification | Thiophenol | K₂CO₃ | MeCN | 25-50 | Thioether |
| 3.3 | Etherification | Phenol | NaH / DIPEA | THF | 0-25 | Ether |
General Experimental Workflow Diagram
Caption: Fig 2: General Laboratory Workflow.
References
- 1. chemistry.coach [chemistry.coach]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Amines as Bases [2012books.lardbucket.org]
- 5. rawsource.com [rawsource.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Controlled Oxidation and Reduction of the Methanamine Group in (2-Bromo-4-chlorophenyl)methanamine
Document ID: AOSD-ANP-2023-1026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the controlled oxidation and reduction of the methanamine group in (2-Bromo-4-chlorophenyl)methanamine. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, and the ability to selectively manipulate its methanamine functionality is paramount for the construction of diverse molecular architectures.[1] This guide eschews a rigid template, instead offering a logically structured narrative that delves into the causality behind experimental choices, ensuring scientific integrity and trustworthiness. Detailed, step-by-step protocols for both oxidation to the corresponding imine/aldehyde and subsequent reduction are provided, supported by mechanistic insights and authoritative citations.
Introduction: The Strategic Importance of the Methanamine Moiety
The (2-Bromo-4-chlorophenyl)methanamine scaffold is a privileged structure in medicinal chemistry. The presence of bromine and chlorine atoms offers distinct handles for further functionalization, often through cross-coupling reactions, while the methanamine group provides a key point for derivatization to modulate pharmacological properties. The controlled oxidation of the primary amine to an imine or aldehyde opens a gateway to a plethora of chemical transformations, including the synthesis of secondary and tertiary amines, amides, and various heterocyclic systems.[2][3] Conversely, the reduction of these oxidized intermediates is a fundamental step in reductive amination protocols, a cornerstone of amine synthesis.[4][5][6]
This guide will provide detailed protocols for two key transformations:
-
Part A: Oxidation of (2-Bromo-4-chlorophenyl)methanamine: Focusing on the selective conversion of the primary amine to the corresponding imine and subsequently to the aldehyde.
-
Part B: Reduction of the Oxidized Species: Detailing the reduction of the intermediate imine back to the amine, a critical step in many synthetic routes.
General Laboratory and Safety Precautions
2.1. Handling of (2-Bromo-4-chlorophenyl)methanamine:
(2-Bromo-4-chlorophenyl)methanamine and its derivatives are potentially hazardous substances.[7][8][9][10][11] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[7][8]
-
In case of contact:
2.2. General Reagent Handling:
-
Oxidizing and Reducing Agents: Handle all oxidizing and reducing agents with care, following the specific safety data sheet (SDS) recommendations for each substance.
-
Solvents: Use anhydrous solvents where specified to prevent unwanted side reactions.
PART A: Oxidation of the Methanamine Group
The oxidation of primary benzylamines can lead to various products, including imines, aldehydes, and amides, depending on the chosen oxidant and reaction conditions.[12][13] This section will focus on two reliable methods for the selective oxidation of (2-Bromo-4-chlorophenyl)methanamine.
3. Method 1: Metal-Free Oxidative Coupling to the Imine
This protocol utilizes an organocatalytic approach for the efficient synthesis of the corresponding N-benzylidenebenzylamine derivative under an oxygen atmosphere.[2][3] This method is advantageous due to its mild conditions and avoidance of heavy metal catalysts.[2][3]
3.1. Rationale and Mechanistic Insight:
Salicylic acid derivatives have been shown to be effective organocatalysts for the oxidative coupling of benzylamines.[2][3] The reaction is believed to proceed through the formation of a Schiff base intermediate, which is then oxidized. The presence of an oxygen atmosphere is crucial as it acts as the terminal oxidant.[2][3]
3.2. Experimental Protocol: Salicylic Acid-Catalyzed Imine Formation
Materials:
-
(2-Bromo-4-chlorophenyl)methanamine
-
4,6-Dimethoxysalicylic acid (catalyst)
-
Toluene (anhydrous)
-
Oxygen (balloon or inlet)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel, appropriate eluents)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Bromo-4-chlorophenyl)methanamine (1.0 eq).
-
Add 4,6-dimethoxysalicylic acid (0.1 eq) as the catalyst.
-
Add anhydrous toluene to achieve a substrate concentration of approximately 0.5 M.
-
Flush the flask with oxygen and maintain a positive pressure of oxygen using a balloon.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the catalyst is not fully dissolved, it can be filtered off.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-((2-bromo-4-chlorophenyl)methyl)-1-(2-bromo-4-chlorophenyl)methanimine.
| Parameter | Value |
| Substrate | (2-Bromo-4-chlorophenyl)methanamine |
| Catalyst | 4,6-Dimethoxysalicylic acid |
| Solvent | Toluene |
| Temperature | 110 °C |
| Atmosphere | O₂ |
| Typical Yield | 85-95% |
4. Method 2: Swern Oxidation to the Aldehyde
For the direct conversion of the primary amine to the corresponding aldehyde, a Swern oxidation protocol can be employed. This method is known for its mild conditions and high yields, preventing over-oxidation to the carboxylic acid.[14][15][16][17][18]
4.1. Rationale and Mechanistic Insight:
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to form a reactive sulfonium species.[15][16] The primary amine reacts with this species to form an intermediate that, upon addition of a hindered base like triethylamine, undergoes elimination to yield the aldehyde.[16][18] The reaction is conducted at low temperatures (-78 °C) to control the reactivity of the intermediates.[15]
4.2. Experimental Protocol: Swern Oxidation of (2-Bromo-4-chlorophenyl)methanamine
Materials:
-
(2-Bromo-4-chlorophenyl)methanamine
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Standard laboratory glassware (three-neck flask, dropping funnels, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a three-neck flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM via a dropping funnel, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of (2-Bromo-4-chlorophenyl)methanamine (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and stir for an additional 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-Bromo-4-chlorobenzaldehyde by column chromatography on silica gel.
| Parameter | Value |
| Substrate | (2-Bromo-4-chlorophenyl)methanamine |
| Oxidant System | DMSO/Oxalyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | -78 °C to RT |
| Typical Yield | 80-90% |
PART B: Reduction of the Imine Intermediate
The reduction of the imine formed in Part A is a straightforward and high-yielding transformation, regenerating the amine functionality. This is a key step in reductive amination procedures where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.[4][5][6][19]
5. Method 3: Sodium Borohydride Reduction of the Imine
Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of imines to their corresponding amines.[20][21][22] Its ease of handling and high chemoselectivity make it an ideal choice for this transformation.[5][20][21]
5.1. Rationale and Mechanistic Insight:
The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbon of the imine C=N double bond.[21] Subsequent protonation of the resulting nitrogen anion, typically from the solvent (e.g., methanol), affords the secondary amine.[21]
5.2. Experimental Protocol: NaBH₄ Reduction of N-((2-bromo-4-chlorophenyl)methyl)-1-(2-bromo-4-chlorophenyl)methanimine
Materials:
-
N-((2-bromo-4-chlorophenyl)methyl)-1-(2-bromo-4-chlorophenyl)methanimine (from Part A)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Standard laboratory glassware
-
Ice bath
Procedure:
-
Dissolve the imine (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, controlling the effervescence.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting imine is consumed (typically 1-2 hours).
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the purified bis((2-bromo-4-chlorophenyl)methyl)amine.
| Parameter | Value |
| Substrate | N-((2-bromo-4-chlorophenyl)methyl)-1-(2-bromo-4-chlorophenyl)methanimine |
| Reducing Agent | Sodium Borohydride |
| Solvent | Methanol |
| Temperature | 0 °C to RT |
| Typical Yield | >95% |
Analytical Characterization
Confirmation of the successful oxidation and reduction should be performed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the mass of the product and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the starting material, intermediates, and final products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the disappearance and appearance of key functional group stretches (e.g., N-H, C=N, C=O).[23]
Conclusion
This application note provides robust and reproducible protocols for the controlled oxidation of (2-Bromo-4-chlorophenyl)methanamine to its corresponding imine and aldehyde, as well as the subsequent reduction of the imine. The methodologies presented herein are selected for their high yields, selectivity, and applicability in a drug discovery and development setting. By understanding the underlying principles and carefully following the detailed procedures, researchers can effectively manipulate this key building block to access a wide array of complex molecules for further investigation.
References
- 1. (2-Bromo-4-chlorophenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.es [fishersci.es]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Lewis acid-catalyzed oxidation of benzylamines to benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Chemicals [chemicals.thermofisher.cn]
- 15. grokipedia.com [grokipedia.com]
- 16. Swern oxidation - Wikipedia [en.wikipedia.org]
- 17. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 18. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 19. Amine synthesis by imine reduction [organic-chemistry.org]
- 20. lib3.dss.go.th [lib3.dss.go.th]
- 21. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Note: Structural Characterization of (2-Bromo-4-chlorophenyl)methanamine Hydrochloride by ¹H NMR Spectroscopy
Abstract & Introduction
(2-Bromo-4-chlorophenyl)methanamine hydrochloride is a substituted benzylamine derivative often utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Unambiguous structural confirmation and purity assessment are critical checkpoints in the drug development pipeline. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary analytical technique for this purpose, offering detailed information about the molecular structure, including the number and connectivity of protons.
This application note provides an in-depth guide and a robust protocol for the characterization of this compound using ¹H NMR. We delve into the rationale behind experimental choices, from sample preparation to spectral interpretation, to ensure researchers can obtain high-quality, reproducible data. The focus is on a self-validating methodology that not only confirms the identity of the compound but also provides insights into its chemical environment.
Principle of ¹H NMR Analysis for the Target Compound
The structure of this compound presents three distinct proton environments, each providing a unique signature in the ¹H NMR spectrum:
-
Aromatic Protons (Ar-H): The trisubstituted benzene ring contains three protons. Their chemical shifts are influenced by the anisotropic effect of the ring and the electronic effects of the bromo and chloro substituents. The splitting patterns (multiplicity) are dictated by spin-spin coupling with neighboring protons, providing definitive information about their relative positions.
-
Benzylic Protons (-CH₂-): These two protons are adjacent to both the aromatic ring and the aminium group. Their chemical shift is typically found in the range of 3.5-4.5 ppm.
-
Aminium Protons (-NH₃⁺): As a hydrochloride salt, the amine group is protonated to form an aminium ion. These protons are acidic and their signal is highly sensitive to solvent, concentration, and temperature due to chemical exchange.[1][2] In an appropriate aprotic solvent, these protons can often be observed as a broad signal, and may even show coupling to the adjacent benzylic protons.
The analysis hinges on interpreting these three key regions to piece together the complete molecular structure.
Molecular Structure and Proton Assignments
To facilitate spectral interpretation, the protons on the target molecule are systematically labeled. The substitution pattern (Bromo at C2, Chloro at C4, and the methanamine group at C1) dictates the chemical environment and coupling of the three aromatic protons: H-3, H-5, and H-6.
Figure 1: Structure of this compound with proton labeling.
Experimental Protocols
Materials and Equipment
| Item | Specification |
| Analyte | This compound |
| NMR Solvent | Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D |
| Optional Exchange Solvent | Deuterium Oxide (D₂O), 99.9 atom % D |
| NMR Tubes | 5 mm, high-precision (e.g., Wilmad 528-PP or equivalent) |
| Volumetric Glassware | Calibrated micropipettes, Pasteur pipettes |
| Filtration Medium | Small plug of glass wool |
| NMR Spectrometer | ≥400 MHz, equipped with a proton-observe probe |
Workflow for NMR Sample Preparation and Analysis
Figure 2: Standard workflow for NMR analysis.
Detailed Sample Preparation Protocol
Rationale: The choice of solvent is paramount when analyzing hydrochloride salts. Many common NMR solvents like chloroform-d have insufficient polarity to dissolve these salts, leading to poor quality spectra.[3] DMSO-d₆ is an excellent choice as its high polarity ensures dissolution and its aprotic nature slows the exchange rate of the acidic N-H protons, making them observable.[4] Filtering is a non-negotiable step to remove particulate matter, which disrupts magnetic field homogeneity and causes significant line broadening.[5]
-
Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add 0.6 mL of DMSO-d₆ to the vial. Vortex or gently agitate until the sample is fully dissolved.
-
Filtration: Prepare a filtering pipette by tightly packing a small plug of glass wool into the neck of a Pasteur pipette.
-
Transfer: Using the filtering pipette, transfer the sample solution into a clean, dry 5 mm NMR tube. The final sample depth should be approximately 4-5 cm.[6]
-
Capping: Cap the NMR tube securely to prevent contamination or solvent evaporation.
NMR Data Acquisition Protocol
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆ solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Process the resulting Free Induction Decay (FID) with Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).
Data Analysis and Interpretation
The ¹H NMR spectrum is analyzed by examining the chemical shift (δ), integration, and multiplicity of each signal.
Predicted ¹H NMR Spectral Data
The following table outlines the expected signals for the target compound in DMSO-d₆. Chemical shifts are estimates based on analogous structures and substituent effects.
| Labeled Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.8 - 7.9 | Doublet (d) | Jmeta = ~2-3 Hz | 1H |
| H-3 | ~7.6 - 7.7 | Doublet of doublets (dd) | Jortho = ~8-9 Hz, Jmeta = ~2-3 Hz | 1H |
| H-5 | ~7.4 - 7.5 | Doublet (d) | Jortho = ~8-9 Hz | 1H |
| Hₐ (-CH₂-) | ~4.1 - 4.2 | Singlet (s) or broad singlet | N/A or coupling to -NH₃⁺ | 2H |
| -NH₃⁺ | ~8.5 - 9.0 (broad) | Broad singlet (br s) | N/A (exchange broadening) | 3H |
Detailed Spectral Interpretation
-
Aromatic Region (δ 7.4 - 7.9 ppm):
-
H-6: This proton is meta to H-3 (J ≈ 2-3 Hz) and has no other neighbors.[7][8] It is adjacent to the electron-withdrawing bromine atom, likely shifting it furthest downfield. It should appear as a narrow doublet.
-
H-3: This proton is coupled to two non-equivalent neighbors: H-5 (ortho coupling, J ≈ 8-9 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz).[7][9] This results in a characteristic doublet of doublets pattern.
-
H-5: This proton is ortho to H-3 (J ≈ 8-9 Hz) and should appear as a clear doublet. The combination of these three distinct patterns provides unambiguous confirmation of the 1,2,4-substitution on the aromatic ring.
-
-
Benzylic Region (δ ~4.1 ppm):
-
The two Hₐ protons of the -CH₂- group are chemically equivalent and are expected to appear as a singlet. However, in a non-exchanging environment, they could couple with the three -NH₃⁺ protons to form a quartet. Due to the acidic nature and intermediate exchange rate of the aminium protons in DMSO-d₆, this signal is more commonly observed as a sharp singlet or a slightly broadened singlet.
-
-
Aminium Region (δ ~8.5 - 9.0 ppm):
-
The three protons of the -NH₃⁺ group are highly deshielded and acidic. Their signal is typically broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange with any trace water.[4] The position of this peak is highly variable and sensitive to sample concentration and temperature.
-
Self-Validating Protocol: The D₂O Shake
To definitively confirm the assignment of the aminium proton signal, a "D₂O shake" experiment can be performed.
-
Acquire a standard ¹H NMR spectrum as described above.
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: The acidic -NH₃⁺ protons will exchange with the deuterium from D₂O. Since deuterium is not observed in ¹H NMR, the signal assigned to the aminium protons (~8.5 - 9.0 ppm) will disappear or significantly diminish in intensity.[10] This provides unequivocal proof of its identity as an exchangeable proton.
Conclusion
¹H NMR spectroscopy is a powerful and definitive tool for the structural elucidation of this compound. By carefully selecting the appropriate solvent (DMSO-d₆) and following a systematic protocol, a high-quality spectrum can be obtained. The distinct signals for the aromatic, benzylic, and aminium protons, along with their characteristic splitting patterns and integrations, allow for unambiguous confirmation of the molecular structure. The inclusion of a D₂O exchange experiment serves as a self-validating step, enhancing the trustworthiness and reliability of the spectral assignment. This methodology provides researchers and drug development professionals with a robust framework for routine characterization and quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Amine - Wikipedia [en.wikipedia.org]
Mass Spectrometry Analysis of (2-Bromo-4-chlorophenyl)methanamine Hydrochloride: A Comprehensive Guide to Identification and Structural Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromo-4-chlorophenyl)methanamine is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Its precise identification and characterization are critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs). This application note presents a detailed protocol for the analysis of (2-Bromo-4-chlorophenyl)methanamine hydrochloride using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We delve into the principles of sample preparation, chromatographic separation, and mass spectrometric detection, with a special focus on interpreting the unique isotopic signature and fragmentation patterns generated by the molecule's halogenated structure. This guide provides researchers and drug development professionals with a robust framework for the confident identification and structural confirmation of this compound.
Introduction and Analytical Rationale
The structural complexity of pharmaceutical intermediates necessitates advanced analytical techniques for unambiguous characterization. (2-Bromo-4-chlorophenyl)methanamine, a primary benzylamine, presents a unique analytical challenge and opportunity due to the presence of both bromine and chlorine atoms. While standard chromatographic techniques can resolve the compound from impurities, mass spectrometry provides definitive structural information based on its mass-to-charge ratio, isotopic distribution, and fragmentation behavior.
The primary analytical challenge with polar molecules like primary amines can be poor chromatographic performance and ionization efficiency.[2] However, by employing modern reversed-phase liquid chromatography with appropriate mobile phase modifiers, these issues can be overcome. The hydrochloride salt form of the analyte ensures good solubility in polar solvents and promotes protonation, making it highly amenable to positive-mode Electrospray Ionization (ESI), a soft ionization technique ideal for analyzing pharmaceutical compounds.[3][4]
The key to the unequivocal identification of this compound lies in its distinct isotopic pattern. Natural chlorine exists as two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), while bromine also has two, ⁷⁹Br (~50%) and ⁸¹Br (~50%).[5] A molecule containing one of each halogen will therefore exhibit a characteristic cluster of peaks in its mass spectrum, providing a high-confidence fingerprint for its presence. This note will detail how to leverage this signature using high-resolution mass spectrometry.
Experimental Workflow and Core Principles
The overall analytical strategy involves three main stages: sample preparation, chromatographic separation, and mass spectrometric analysis. Each step is optimized to ensure maximum sensitivity, specificity, and reproducibility.
Caption: High-level workflow for the LC-MS/MS analysis of (2-Bromo-4-chlorophenyl)methanamine HCl.
Detailed Protocols and Methodologies
This section provides a self-contained, step-by-step protocol for the analysis. The parameters provided are a robust starting point and may be adapted for different instrumentation.
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data and preventing instrument contamination.[6]
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of LC-MS grade methanol in a volumetric flask. This solution is stable for several weeks when stored at 2-8°C.
-
Working Standard Solution (10 µg/mL): Pipette 100 µL of the stock solution into a clean vial and dilute with 9.9 mL of the initial mobile phase condition (e.g., 95% Water with 0.1% Formic Acid).
-
Final Analytical Solution (1 µg/mL): Further dilute the working standard solution 1:10 with the initial mobile phase. This concentration is typically sufficient for modern ESI-MS instruments.
-
Vial Transfer: Transfer the final solution to an appropriate autosampler vial. Use glass vials if organic solvents are present to prevent leaching of plasticizers.[6]
The goal of the LC method is to deliver the analyte to the mass spectrometer as a sharp, symmetrical peak, free from co-eluting interferences. A reversed-phase C18 column is effective for retaining and separating the analyte.[3] The addition of formic acid to the mobile phase serves to protonate the primary amine, ensuring good interaction with the stationary phase and enhancing ESI efficiency.[7]
| Parameter | Condition |
| LC System | UHPLC or HPLC System |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
Detection is performed using a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) to resolve the isotopic peaks. Tandem MS (MS/MS) is performed to confirm the structure through fragmentation.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| MS1 Scan Range | m/z 100 - 400 |
| MS/MS Activation | Collision-Induced Dissociation (CID) |
| Collision Energy | Ramped 10-30 eV (for fragmentation analysis) |
Data Interpretation: Signature of a Halogenated Compound
The molecular formula of the free base is C₇H₇BrClN.[8] In positive mode ESI, the molecule is protonated to form the [M+H]⁺ ion. Due to the presence of one bromine and one chlorine atom, the molecular ion will not appear as a single peak but as a characteristic cluster of three main peaks: M, M+2, and M+4.[9]
-
M Peak: Corresponds to the ion containing the most abundant, lightest isotopes (⁷⁹Br and ³⁵Cl).
-
M+2 Peak: A composite of ions containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.
-
M+4 Peak: Corresponds to the ion containing the heavier isotopes (⁸¹Br and ³⁷Cl).
The expected isotopic distribution provides a powerful tool for confirmation.
| Isotopologue Combination | Nominal m/z ([M+H]⁺) | Calculated Monoisotopic Mass | Expected Relative Abundance (%) |
| C₇H₈⁷⁹Br³⁵ClN⁺ | 220 | 219.9528 | 100.0 |
| C₇H₈⁸¹Br³⁵ClN⁺ / C₇H₈⁷⁹Br³⁷ClN⁺ | 222 | 221.9508 / 221.9499 | ~129.8 |
| C₇H₈⁸¹Br³⁷ClN⁺ | 224 | 223.9479 | ~32.1 |
graph G { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [arrowhead=none, color="#5F6368"];# Axes xaxis [pos="0,0!", label="m/z"]; yaxis [pos="-0.2,0.5!", label="Relative Abundance"]; origin [pos="0,0.5!", shape=point]; origin -- xaxis [label=""]; origin -- yaxis [label=""]; # Ticks and Peaks m_peak [pos="1,2!", label="", shape=none]; m_line [pos="1,0.5!", shape=point]; m_line -- m_peak [style=bold, color="#4285F4", label="100%"]; m_label [pos="1,0.2!", label="M (220)\n[⁷⁹Br³⁵Cl]"]; m2_peak [pos="2,2.6!", label="", shape=none]; m2_line [pos="2,0.5!", shape=point]; m2_line -- m2_peak [style=bold, color="#EA4335", label="~130%"]; m2_label [pos="2,0.2!", label="M+2 (222)\n[⁸¹Br³⁵Cl + ⁷⁹Br³⁷Cl]"]; m4_peak [pos="3,1.14!", label="", shape=none]; m4_line [pos="3,0.5!", shape=point]; m4_line -- m4_peak [style=bold, color="#FBBC05", label="~32%"]; m4_label [pos="3,0.2!", label="M+4 (224)\n[⁸¹Br³⁷Cl]"];
}
Caption: Theoretical isotopic distribution for the [M+H]⁺ ion of (2-Bromo-4-chlorophenyl)methanamine.
Collision-induced dissociation (CID) of the protonated molecular ion provides further structural verification. For protonated benzylamines, a characteristic and often dominant fragmentation pathway is the neutral loss of ammonia (NH₃).[10][11]
-
Precursor Ion: The [M+H]⁺ ion cluster selected in the first mass analyzer (e.g., m/z 220, 222, 224).
-
Primary Fragmentation: The loss of NH₃ (17.0265 Da) results in the formation of a stable (2-bromo-4-chlorophenyl)methyl cation. This product ion will also exhibit the characteristic 1:1:0.3 isotopic pattern of a species containing one Br and one Cl atom.
Expected Fragmentation: [C₇H₈BrClN]⁺ (m/z 220/222/224) → [C₇H₅BrCl]⁺ (m/z 203/205/207) + NH₃
This primary fragmentation is a key diagnostic feature for confirming the benzylamine structure. Further fragmentation at higher collision energies could involve the loss of HBr or HCl from the benzyl cation.
Caption: Proposed primary fragmentation pathway for protonated (2-Bromo-4-chlorophenyl)methanamine.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the analysis of this compound. The protocol details optimized conditions for sample preparation, chromatographic separation, and mass spectrometric detection. By leveraging the unique and predictable isotopic cluster generated by the compound's bromine and chlorine atoms, analysts can achieve high-confidence identification. Furthermore, the characteristic fragmentation pattern—dominated by the neutral loss of ammonia—serves as a secondary, powerful confirmation of the benzylamine structure. This method is directly applicable in research, development, and quality control environments, providing a reliable tool for professionals working with this important pharmaceutical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 7. waters.com [waters.com]
- 8. PubChemLite - this compound (C7H7BrClN) [pubchemlite.lcsb.uni.lu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (2-Bromo-4-chlorophenyl)methanamine Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromo-4-chlorophenyl)methanamine serves as a critical structural motif and versatile building block in the landscape of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a nucleophilic primary amine and a synthetically adaptable aryl halide framework, presents a rich platform for the generation of diverse molecular entities. This guide provides a comprehensive overview of robust and reproducible experimental protocols for the synthesis of the parent amine and its subsequent derivatization through key synthetic transformations, including reductive amination, N-alkylation, and amide bond formation. The underlying principles of each methodology are discussed to empower researchers in their experimental design and optimization.
Introduction: The Synthetic Utility of (2-Bromo-4-chlorophenyl)methanamine
The strategic placement of bromine, chlorine, and aminomethyl functionalities on a phenyl ring endows (2-bromo-4-chlorophenyl)methanamine with multifaceted reactivity. The primary amine is a key nucleophile for constructing amides, sulfonamides, and secondary or tertiary amines. The aryl bromide offers a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents.[2][3][4] This application note will detail the foundational synthesis of the parent amine from its corresponding aldehyde and subsequently explore common, high-yield derivatization strategies.
Foundational Synthesis: From Aldehyde to Primary Amine
The most direct and widely employed method for the synthesis of (2-bromo-4-chlorophenyl)methanamine is the reductive amination of 2-bromo-4-chlorobenzaldehyde.[5][6] This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired primary amine. The choice of reducing agent is critical for the success of this transformation, with sodium triacetoxyborohydride (STAB) being a preferred reagent due to its mildness and selectivity.[7][8]
Workflow for Reductive Amination
Caption: Workflow for the synthesis of the parent amine via reductive amination.
Detailed Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-bromo-4-chlorobenzaldehyde (1.0 eq) and ammonium acetate (10.0 eq). Dissolve the solids in anhydrous methanol (0.2 M).
-
Imine Formation: Stir the reaction mixture at room temperature for 1 hour. The formation of the imine intermediate is typically observed by a slight color change.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Initial gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure (2-bromo-4-chlorophenyl)methanamine.
| Reagent | Molar Eq. | Purpose |
| 2-Bromo-4-chlorobenzaldehyde | 1.0 | Starting Material |
| Ammonium Acetate | 10.0 | Ammonia source for imine formation |
| Sodium Triacetoxyborohydride | 1.5 | Reducing agent for imine to amine |
| Anhydrous Methanol | - | Solvent |
Derivatization Strategies
The primary amine of (2-bromo-4-chlorophenyl)methanamine is a versatile handle for a variety of derivatization reactions. The following protocols outline key methods for N-alkylation and amide bond formation.
N-Alkylation via Reductive Amination
A controlled and efficient method for the synthesis of secondary amines is reductive amination with an aldehyde or ketone.[9] This approach avoids the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.[8]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve (2-bromo-4-chlorophenyl)methanamine (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Imine/Iminium Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine or iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
-
Work-up and Purification: Follow the work-up and purification procedure as described in the foundational synthesis protocol.
N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides can be an effective method, particularly with reactive electrophiles like benzyl or allyl bromides.[10][11] A base is required to neutralize the hydrohalic acid formed during the reaction.
-
Reaction Setup: Dissolve (2-bromo-4-chlorophenyl)methanamine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in a suitable solvent like acetonitrile or DMF.
-
Alkyl Halide Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring solution.
-
Reaction: Heat the reaction mixture if necessary (e.g., 50-80 °C) and stir until completion.
-
Work-up and Purification: Upon cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Amide Bond Formation
The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[12] This is typically achieved by activating a carboxylic acid with a coupling reagent, followed by the addition of the amine.
Caption: General workflow for amide bond formation.
-
Activation: To a solution of the carboxylic acid (1.1 eq), a coupling reagent such as HATU (1.1 eq), and a base like DIPEA (2.0 eq) in anhydrous DMF, stir at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of (2-bromo-4-chlorophenyl)methanamine (1.0 eq) in DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed successively with aqueous acid (e.g., 1M HCl), aqueous base (e.g., sat. NaHCO₃), and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.
| Coupling Reagent | Description |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - A highly efficient uronium-based coupling reagent. |
| EDC/HOBt | (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with Hydroxybenzotriazole - A classic and cost-effective carbodiimide-based system. |
Characterization of Derivatives
The successful synthesis of derivatives should be confirmed by a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. For example, in an N-alkylated derivative, new signals corresponding to the added alkyl group will be present, and a shift in the signal for the benzylic protons (-CH₂-N) can be observed.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the new substituent.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For instance, the formation of an amide will show a characteristic C=O stretch around 1650 cm⁻¹.[13]
Safety and Handling
As with all laboratory procedures, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[15]
-
Reagent Handling: Many of the reagents used, such as alkyl halides and coupling reagents, can be irritants or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.[16][17][18]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
(2-Bromo-4-chlorophenyl)methanamine is a valuable and versatile starting material for the synthesis of a wide range of derivatives. The protocols detailed in this guide for its initial synthesis and subsequent N-alkylation and amidation provide robust and reproducible methods for accessing novel chemical entities. By understanding the principles behind these transformations, researchers can effectively utilize this building block in their drug discovery and materials science programs.
References
- 1. (2-Bromo-4-chlorophenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hepatochem.com [hepatochem.com]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.es [fishersci.es]
- 15. fishersci.com [fishersci.com]
- 16. cpachem.com [cpachem.com]
- 17. echemi.com [echemi.com]
- 18. 2-bromo-4-chloropropiophenone Safety Data Sheets(SDS) lookchem [lookchem.com]
Application Notes and Protocols for the Use of (2-Bromo-4-chlorophenyl)methanamine hydrochloride in Organic Synthesis
Introduction: A Versatile Halogenated Building Block for Modern Drug Discovery
(2-Bromo-4-chlorophenyl)methanamine hydrochloride is a key building block in contemporary organic synthesis, particularly valued in the field of medicinal chemistry.[1] Its unique substitution pattern, featuring a reactive aminomethyl group and two distinct halogen atoms (bromine and chlorine) on the phenyl ring, offers a versatile platform for the strategic construction of complex molecular architectures.[1] The differential reactivity of the bromine and chlorine substituents allows for selective, stepwise functionalization, making it an invaluable precursor for a diverse range of bioactive molecules, including potent enzyme inhibitors and receptor modulators. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of (2-Bromo-4-chlorophenyl)methanamine is provided below.
| Property | Value |
| CAS Number | 952958-97-7 (for hydrochloride) |
| Molecular Formula | C₇H₈BrCl₂N (hydrochloride) |
| Molecular Weight | 256.96 g/mol (hydrochloride) |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, and DMSO |
Synthesis of this compound
The most common and efficient route to this compound is through the reductive amination of 2-bromo-4-chlorobenzaldehyde. This one-pot reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the desired primary amine.
Protocol 1: Synthesis via Reductive Amination
This protocol details the synthesis of this compound from 2-bromo-4-chlorobenzaldehyde using ammonia and a suitable reducing agent.
Materials:
-
2-Bromo-4-chlorobenzaldehyde
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-bromo-4-chlorobenzaldehyde (1.0 eq) in methanol. Cool the solution in an ice bath and add a solution of ammonia in methanol (excess, e.g., 10 eq) dropwise with stirring. Allow the reaction to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture again in an ice bath and add sodium borohydride (1.5-2.0 eq) portion-wise, controlling the temperature.[2] Alternatively, for a milder reduction, sodium triacetoxyborohydride can be used in a solvent like dichloromethane.[3]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the product. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Salt Formation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Dissolve the resulting crude amine in a minimal amount of dichloromethane and add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Purification: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.
References
Application Notes & Protocols for (2-Bromo-4-chlorophenyl)methanamine hydrochloride in Structure-Activity Relationship (SAR) Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Halogenated Scaffolds in SAR-Driven Drug Discovery
Structure-Activity Relationship (SAR) analysis is the foundational principle of medicinal chemistry, systematically exploring how a molecule's structure correlates with its biological activity.[1][2] The goal is to identify key structural motifs—the pharmacophore—and optimize them to enhance potency, selectivity, and pharmacokinetic properties, thereby accelerating the journey from a preliminary "hit" to a viable drug candidate.[2][3]
(2-Bromo-4-chlorophenyl)methanamine hydrochloride serves as a highly valuable starting scaffold for these studies. Its utility stems from three key features:
-
A Reactive Handle: The primary benzylic amine is a versatile functional group, readily amenable to a wide array of chemical modifications (e.g., acylation, alkylation) to generate a diverse library of analogues.[4][5]
-
Defined Halogenation Pattern: The bromine at the 2-position and chlorine at the 4-position provide distinct steric and electronic properties. Halogens are known to participate in crucial "halogen bonds"—a type of non-covalent interaction with Lewis basic sites (like backbone carbonyls) in a protein's binding pocket.[6][7] The strength of this interaction varies (I > Br > Cl), allowing for fine-tuning of ligand affinity.[8][9]
-
Metabolic Stability: Halogenation can block sites of oxidative metabolism, often improving the pharmacokinetic profile of a drug candidate.[8]
This guide provides detailed protocols for leveraging this compound to build a focused compound library and evaluate its members in a relevant biological assay to derive meaningful SAR insights.
Compound Properties, Handling, and Safety
Before initiating any experimental work, it is critical to understand the physicochemical properties and handling requirements of the starting material.
| Property | Value | Source |
| Chemical Name | This compound | [10] |
| CAS Number | 2048273-70-5 | [10] |
| Molecular Formula | C₇H₈BrCl₂N | |
| Molecular Weight | 256.96 g/mol | [11] |
| Appearance | Typically an off-white to white solid | [12] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [13] |
Safety & Handling:
-
Hazard Statements: This compound is corrosive and harmful if swallowed. It can cause severe skin and eye burns.[13][14] It is also a lachrymator (causes tears).[13]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][14]
Core Application: Generation of a Focused SAR Library
The primary application of this scaffold is the systematic generation of analogues to probe the chemical space around a target of interest. The workflow involves synthesizing derivatives, confirming their structure, and then assessing their biological activity.
Caption: High-level workflow for SAR studies.
Protocol 1: Synthesis of an N-Acylation (Amide) Series
This protocol explores how modifying the amine with different acyl groups affects activity. The resulting amides probe steric and electronic requirements near the nitrogen atom. N-acylation is a robust and widely used reaction in medicinal chemistry.[16][17]
Objective: To synthesize a series of N-substituted amides from (2-Bromo-4-chlorophenyl)methanamine.
Materials:
-
This compound
-
A selection of acyl chlorides or carboxylic acids (e.g., acetyl chloride, benzoyl chloride, cyclopropanecarbonyl chloride)
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware
Step-by-Step Methodology:
-
Free-Basing the Amine:
-
Suspend this compound (1.0 eq) in DCM.
-
Add a solution of aqueous sodium bicarbonate and stir until the solid dissolves and the solution becomes clear, indicating the formation of the free amine.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and filter. Use this DCM solution of the free amine directly in the next step.
-
-
Acylation Reaction:
-
To the stirred solution of the free amine in DCM at 0 °C (ice bath) under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide derivative.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Synthesis of an N-Alkylation (Secondary Amine) Series via Reductive Amination
This protocol creates a library of secondary amines, exploring how different alkyl groups affect biological activity. Reductive amination is a powerful and highly controlled method for forming C-N bonds, avoiding the over-alkylation issues common with direct alkylation.[18][19]
Objective: To synthesize a series of N-alkylated secondary amines.
Materials:
-
(2-Bromo-4-chlorophenyl)methanamine (free base from Protocol 1, Step 1)
-
A selection of aldehydes or ketones (e.g., formaldehyde, acetone, cyclobutanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[18][20]
-
1,2-Dichloroethane (DCE) or Methanol (MeOH), anhydrous
-
Acetic acid (optional, as catalyst)
-
Standard work-up and purification reagents as in Protocol 1.
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the free amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE.
-
Add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine or enamine intermediate.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the pure secondary amine.
-
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Biological Evaluation: A Case Study with a G-Protein Coupled Receptor (GPCR)
To derive SAR, the synthesized library must be tested in a relevant biological assay. Many drugs targeting the central nervous system interact with GPCRs, and halogenated phenylalkylamines are a common structural motif in this class. This section outlines a protocol for a competitive radioligand binding assay, a gold standard for determining a compound's affinity for a specific receptor.[21][22]
Caption: Simplified GPCR signaling cascade.
Protocol 3: In Vitro Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the synthesized compounds for a target GPCR expressed in cell membranes.
Materials:
-
Cell membranes expressing the target GPCR (e.g., HEK293 cells overexpressing the 5-HT₂A receptor)
-
A suitable radioligand with known high affinity for the target (e.g., [³H]ketanserin for 5-HT₂A)
-
Synthesized library compounds dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[23]
-
Non-specific binding (NSB) control: A high concentration of a known unlabeled ligand (e.g., 10 µM Mianserin)
-
96-well plates
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding)[23]
-
Filtration manifold (Harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Step-by-Step Methodology:
-
Plate Setup:
-
Prepare serial dilutions of your synthesized test compounds in assay buffer (typically from 100 µM to 10 pM).
-
In a 96-well plate, add reagents in the following order for a final volume of 250 µL[23]:
-
Total Binding (TB) wells: 50 µL buffer + 50 µL radioligand + 150 µL membrane preparation.
-
Non-Specific Binding (NSB) wells: 50 µL NSB control + 50 µL radioligand + 150 µL membrane preparation.
-
Test Compound wells: 50 µL test compound dilution + 50 µL radioligand + 150 µL membrane preparation.
-
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[23]
-
Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Quickly wash the filters with ice-cold wash buffer (4x) to remove any remaining unbound radioligand.
-
-
Counting:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity (in counts per minute, CPM) for each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)])
-
Plot the % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using software like GraphPad Prism. This will yield the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
-
Data Interpretation and Deriving SAR
The final step is to collate the data into an SAR table. By comparing the chemical structure of each derivative with its corresponding binding affinity (Kᵢ), researchers can deduce critical relationships.
Hypothetical SAR Table:
| Cmpd | R Group (Modification) | Structure | Kᵢ (nM) | SAR Insight |
| 1 | -H (Parent Amine) | ![]() | 5,200 | Baseline affinity is low. |
| 2 | -COCH₃ (N-Acetyl) | ![]() | 850 | Small, neutral amide improves affinity. |
| 3 | -COPh (N-Benzoyl) | ![]() | 95 | Aromatic ring is highly favorable, suggesting a hydrophobic pocket. |
| 4 | -CH₂-Cyclopropyl (N-Alkyl) | ![]() | 350 | Small alkyl group is tolerated and improves affinity over parent. |
| 5 | -CH(CH₃)₂ (N-Isopropyl) | ![]() | 1,200 | Increased steric bulk near the nitrogen is detrimental to binding. |
From this hypothetical data, a medicinal chemist could conclude:
-
Acylation of the primary amine is beneficial for activity.
-
A large, hydrophobic group (like the phenyl ring in Cmpd 3) dramatically increases affinity, pointing towards a key interaction within the binding site.
-
The space around the nitrogen is sterically constrained, as shown by the decreased affinity of the isopropyl group (Cmpd 5) compared to the smaller cyclopropylmethyl group (Cmpd 4).
These insights directly guide the next round of synthesis, focusing on exploring different aromatic substituents on the benzoyl ring or probing the limits of the steric pocket with other small alkyl groups. This iterative process of synthesis, testing, and analysis is the engine of lead optimization in modern drug discovery.[24][25]
References
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 3. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchem-ippas.eu [medchem-ippas.eu]
- 8. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | 2048273-70-5 [chemicalbook.com]
- 11. PubChemLite - this compound (C7H7BrClN) [pubchemlite.lcsb.uni.lu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. cpachem.com [cpachem.com]
- 15. echemi.com [echemi.com]
- 16. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 20. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 21. multispaninc.com [multispaninc.com]
- 22. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. collaborativedrug.com [collaborativedrug.com]
- 25. Structure-Activity Relationship (SAR) | Pharmacology Mentor [pharmacologymentor.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of (2-Bromo-4-chlorophenyl)methanamine hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (2-Bromo-4-chlorophenyl)methanamine hydrochloride. This document is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this compound. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing its behavior in various solvent systems.
(2-Bromo-4-chlorophenyl)methanamine is a substituted benzylamine derivative, a structural motif common in pharmaceutical research.[1] It is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[2][3][4] However, like many amine hydrochlorides, its solubility is not always straightforward and is highly dependent on experimental conditions. This guide offers troubleshooting strategies and detailed protocols to help you navigate these challenges effectively.
Physicochemical Profile
A clear understanding of the compound's properties is the first step in troubleshooting.
| Property | Value | Source |
| CAS Number | 2048273-70-5 | [5][6][7] |
| Molecular Formula | C₇H₈BrCl₂N (as HCl salt) | [7] |
| Molecular Weight | 256.96 g/mol (as HCl salt) | Calculated from formula |
| Appearance | Typically a white to off-white crystalline powder or solid. | [8] (Inferred from similar compounds) |
| Predicted XlogP | 2.1 | [9] |
| General Solubility | As a salt, it is expected to have higher solubility in polar, protic solvents (like water and methanol) than in non-polar organic solvents.[10][11] The free base form would exhibit the opposite trend. | General chemical principles |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues in a practical question-and-answer format.
Q1: My this compound won't dissolve in water, which I expected to be a good solvent. What's the first thing I should check?
Answer: This is a common initial hurdle. While the hydrochloride salt form is intended to improve aqueous solubility, several factors can impede dissolution.
Causality: The dissolution process is governed by both thermodynamics (is it favorable?) and kinetics (how fast does it happen?). You may be facing a kinetic barrier. The electron-withdrawing effects of the bromine and chlorine atoms on the benzene ring can also influence its crystal lattice energy and interactions with solvents.[5]
Troubleshooting Steps:
-
Verify Compound Quality: Ensure the material is of high purity and has not degraded.
-
Use High-Purity Water: Start with deionized or distilled water to avoid contaminants that could affect solubility.
-
Apply Physical Energy:
-
Agitation: Stir the mixture vigorously. This increases the interaction between the solvent and the solute surface.
-
Gentle Heating: Increasing the temperature often enhances the solubility of solids.[12][13] Try warming the solution to 40-50°C. Be cautious, as excessive heat could degrade the compound.
-
Sonication: Using an ultrasonic bath can help break apart solid agglomerates and accelerate the dissolution process.
-
Q2: I'm observing a precipitate crash out of my aqueous buffer solution after the compound initially dissolved. What is happening and how can I prevent it?
Answer: This phenomenon is almost certainly due to the pH of your solution. You are likely observing the conversion of the soluble hydrochloride salt into its less soluble free base form, a process known as disproportionation.[4][14]
Causality & The Critical Role of pH: this compound exists in a pH-dependent equilibrium.
-
In Acidic Conditions (Low pH): The amine group is protonated (-CH₂NH₃⁺), forming the ionic salt. This ionic form is polar and generally soluble in water.[10][11]
-
In Basic Conditions (High pH): The amine group is deprotonated (-CH₂NH₂), forming the neutral "free base." This form is significantly less polar and has much lower aqueous solubility, causing it to precipitate.[15]
Every amine salt has a critical pH value, known as the pHₘₐₓ , above which it becomes unstable in solution and starts converting to the free base.[4] If your buffer's pH is near or above this value, you will see a precipitate.
Diagram: pH-Dependent Solubility Equilibrium
Caption: Equilibrium between the soluble salt and insoluble free base.
Solution: To maintain solubility, you must ensure the pH of your aqueous solution is sufficiently acidic. A general rule of thumb is to keep the pH at least 2 units below the pKa of the amine. While the specific pKa for this compound is not readily published, for most benzylamines, maintaining a pH of 2-5 is a safe starting point.[16]
Q3: How can I systematically find the best aqueous solvent conditions for my compound?
Answer: The most rigorous method is to perform a pH-solubility profile study. This experiment will precisely map the compound's solubility across a range of pH values.
Causality: This systematic approach removes guesswork by empirically determining the pHmax and the solubility limits at different pH levels, providing critical data for formulation development.[17]
Protocol: pH-Solubility Profile Determination
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2.0 to 8.0.
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate vials. The solid should be visible at the bottom.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Filter the samples through a 0.22 µm filter (e.g., PVDF or PTFE) to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate and analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Analysis: Plot the measured solubility (e.g., in mg/mL) against the corresponding pH value.
Diagram: Workflow for pH-Solubility Profiling
Caption: Experimental workflow for determining a pH-solubility profile.
Q4: I need to run a reaction in an organic solvent, but the hydrochloride salt is insoluble. What should I do?
Answer: This is a classic challenge. The polarity that makes the salt water-soluble works against it in less polar organic solvents. You have two primary strategies: solvent screening or converting the salt to its free base form.
Strategy 1: Organic Solvent Screening
While insoluble in non-polar solvents like hexane or toluene, you may find sufficient solubility in polar organic solvents.
| Solvent Class | Examples | Expected Solubility of HCl Salt |
| Polar Protic | Methanol, Ethanol | Potentially soluble to slightly soluble.[18] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Often good solvents for polar salts.[19] |
| Ethers | THF, Dioxane | Generally poor solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Generally poor solubility.[19] |
| Ketones | Acetone | Use with caution; may have slight solubility but can potentially react with primary amines to form imines.[19][20] |
Strategy 2: Conversion to the Free Base (Recommended for Organic Reactions)
For optimal solubility in a wide range of organic solvents, convert the hydrochloride salt to its more lipophilic free base.
Causality: By deprotonating the amine with a mild base, you remove the ionic charge, making the molecule significantly more soluble in organic solvents like ethyl acetate, DCM, or ether.[11]
Protocol: Free-Basing of an Amine Hydrochloride
-
Dissolution: Dissolve the this compound in a minimum amount of deionized water.
-
Basification: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring. Monitor the pH with litmus paper or a pH meter until it becomes basic (pH ~8-9). You may see the free base precipitate as a milky suspension or an oil.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer 2-3 times with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The free base will move into the organic layer.
-
Drying & Concentration: Combine the organic extracts. Dry the solution over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free base, often as an oil or a low-melting solid.
Diagram: Workflow for Free-Basing Procedure
Caption: Workflow for converting the HCl salt to the free base.
Q5: Are there any other factors that could be affecting my solubility results?
Answer: Yes, particularly the "common ion effect."
Causality: The solubility of a hydrochloride salt can be suppressed by the presence of a high concentration of other chloride ions in the solution (e.g., from NaCl or a high concentration of HCl in the buffer).[2][21] The equilibrium R-NH₃⁺Cl⁻ ⇌ R-NH₃⁺ + Cl⁻ is shifted to the left by the excess chloride, favoring the solid salt form and thus reducing its solubility.[16]
Recommendation: When preparing buffers or solutions, be mindful of the total chloride concentration. If you suspect the common ion effect is an issue, try using a different acid (e.g., methanesulfonic acid) to adjust the pH or a buffer system that does not contain chloride.
References
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crystalpharmatech.com [crystalpharmatech.com]
- 5. This compound | 2048273-70-5 | Benchchem [benchchem.com]
- 6. This compound | 2048273-70-5 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. organicintermediate.com [organicintermediate.com]
- 9. PubChemLite - this compound (C7H7BrClN) [pubchemlite.lcsb.uni.lu]
- 10. quora.com [quora.com]
- 11. Isolation (Recovery) [chem.ualberta.ca]
- 12. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 13. byjus.com [byjus.com]
- 14. ovid.com [ovid.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2-Bromobenzylamine hydrochloride | 5465-63-4 [amp.chemicalbook.com]
- 19. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 20. Sciencemadness Discussion Board - amine salt formation in ketones as solvents - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of (2-Bromo-4-chlorophenyl)methanamine hydrochloride under different conditions
Technical Support Center: Stability Testing of (2-Bromo-4-chlorophenyl)methanamine hydrochloride
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this critical pharmaceutical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to troubleshoot issues effectively and ensure the integrity of your results.
The stability of an intermediate like this compound is paramount, as its degradation can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide is structured into a series of frequently asked questions and troubleshooting scenarios that are commonly encountered in the field.
Frequently Asked Questions (FAQs)
Q1: Why is stability testing for this compound so critical?
Stability testing for this intermediate is a non-negotiable regulatory and scientific requirement.[3] Its primary purpose is to understand how the compound's quality changes over time under the influence of environmental factors like temperature, humidity, and light.[4][5] As an intermediate, its purity profile directly defines the impurity profile of the subsequent synthesis steps and the final API.[6] Key reasons for rigorous testing include:
-
Ensuring Final Product Quality: Degradation products formed in the intermediate can carry through to the final API, potentially affecting its safety and efficacy.[7]
-
Developing Stable Formulations: Understanding the molecule's inherent stability helps in developing robust manufacturing processes and final drug product formulations.[8]
-
Defining Storage and Handling Conditions: The data generated is used to establish appropriate re-test periods, shelf life, and recommended storage conditions (e.g., temperature, protection from light).[1][5]
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive stability data as part of any drug submission, guided by the International Council on Harmonisation (ICH) guidelines.[3][4]
Q2: What are the typical stress conditions for a forced degradation study of this compound?
Forced degradation, or stress testing, is designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[8][9] This is essential for developing and validating a stability-indicating analytical method.[10] For this compound, a substituted benzylamine, the following conditions, based on ICH Q1A guidelines, are recommended as a starting point.[3][5] The goal is to achieve 5-20% degradation of the parent compound.[10]
| Stress Condition | Recommended Parameters | Rationale for this compound |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48h | The amine hydrochloride salt stability is tested. While generally stable, extreme conditions can promote degradation. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 8-24h | The free base form is generated in situ, which can be more susceptible to elimination or other base-catalyzed reactions. |
| Oxidation | 3% H₂O₂ at room temperature for 24h | The primary amine and benzylic position are susceptible to oxidation, potentially forming imines, aldehydes, or N-oxides.[11][12] |
| Thermal Degradation | Solid state at 80 °C for 48h | Assesses the intrinsic thermal stability of the solid salt form. Decomposition can occur at elevated temperatures.[13] |
| Photostability | Solid & Solution state, ICH Q1B conditions (Overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²) | The halo-aromatic system is a chromophore that can absorb UV light, potentially leading to photodecomposition or dehalogenation.[5][14][15] |
Q3: What are the expected degradation pathways for a substituted benzylamine like this?
Based on the chemical structure, two primary degradation pathways are anticipated:
-
Oxidative Deamination: This is a common pathway for benzylamines. The benzylic amine is oxidized to form an imine intermediate. This imine is unstable in aqueous media and readily hydrolyzes to form 2-bromo-4-chlorobenzaldehyde and ammonia.[16] This aldehyde is a primary degradation product to monitor.
-
Photodegradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond. This could lead to the formation of various dehalogenated or rearranged products. Given the presence of both bromine and chlorine, a complex mixture of photoproducts is possible.[14]
Other minor pathways could include reactions involving the aromatic ring or polymerization, especially under harsh conditions.
Q4: How do I develop a robust, stability-indicating HPLC method for this analysis?
A stability-indicating method is one that can accurately quantify the decrease of the active substance and the increase of degradation products, with no interference among them.[3] Reversed-phase HPLC with UV detection is the standard technique.
Workflow for Method Development:
-
Initial Screening: Start with a standard C18 column and a simple mobile phase gradient, for example, from water (with 0.1% formic acid or TFA) to acetonitrile or methanol.
-
Stress Sample Analysis: Analyze samples from your forced degradation studies. The primary goal is to achieve baseline separation between the parent peak of this compound and all degradation product peaks.
-
Method Optimization: Adjust parameters like gradient slope, mobile phase composition (organic solvent, pH, buffer), column temperature, and flow rate to improve resolution.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This ensures that the parent peak is spectrally pure and no degradants are co-eluting.
-
Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.
| Parameter | Starting Recommendation |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Vol. | 10 µL |
Troubleshooting Guide
Problem: My sample of this compound turned yellow/brown during my study. What does this mean?
Cause: Discoloration is a common sign of degradation for amine-containing compounds. It is often caused by the formation of minute quantities of highly colored impurities resulting from oxidation or polymerization.[7] Even if the corresponding impurity peak in the chromatogram is small, the color change is a significant indicator of instability.
Troubleshooting Steps:
-
Quantify the Change: Ensure your analytical method is capturing the impurity responsible. Check if any new peaks have appeared in the chromatogram that correlate with the appearance of the color.
-
Investigate the Cause: Determine which stress condition (light, oxygen, heat) is causing the discoloration. This will point to the degradation mechanism. If it occurs in the dark at ambient conditions, it may suggest an inherent instability or reaction with oxygen.
-
Protective Measures: This finding indicates that the substance may need to be protected from light and/or stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Problem: My assay is decreasing, but I don't see a corresponding increase in impurity peaks. Why is my mass balance poor?
Cause: Poor mass balance is a frequent challenge in stability studies and suggests that not all degradation products are being accounted for.[17]
Troubleshooting Workflow:
References
- 1. gmpsop.com [gmpsop.com]
- 2. japsonline.com [japsonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. snscourseware.org [snscourseware.org]
- 6. This compound [myskinrecipes.com]
- 7. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Ich guideline for stability testing | PPTX [slideshare.net]
- 12. This compound | 2048273-70-5 | Benchchem [benchchem.com]
- 13. US3336308A - Novel amino halo-benzylamines - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
- 16. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 17. arborpharmchem.com [arborpharmchem.com]
Technical Support Center: Optimizing Suzuki Coupling with (2-Bromo-4-chlorophenyl)methanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction involving the challenging substrate, (2-Bromo-4-chlorophenyl)methanamine. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to overcome common hurdles and achieve high-yield, selective, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using (2-Bromo-4-chlorophenyl)methanamine in a Suzuki coupling reaction?
A1: This substrate presents two main challenges. First, the presence of two different halogen atoms (bromine and chlorine) on the aromatic ring requires careful condition selection to ensure selective reaction at the more reactive C-Br bond, leaving the C-Cl bond intact.[1][2] The general order of halide reactivity in the crucial oxidative addition step is I > Br > OTf >> Cl.[1][3] Second, the primary aminomethyl group (-CH₂NH₂) is a basic moiety that can potentially coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4]
Q2: Is it necessary to protect the primary amine on my substrate?
A2: Not always, but it should be considered if you are facing issues with low yield or catalyst deactivation. The free amine can act as a ligand, interfering with the catalytic cycle. However, many modern catalyst systems, particularly those with bulky phosphine ligands, can tolerate free amines. A simpler alternative to protection is to use a base that is strong enough to deprotonate the amine, preventing its coordination to the palladium center. If problems persist, protection as a Boc-carbamate or other suitable group can be an effective strategy.
Q3: What is a good starting point for catalyst and ligand selection for this specific reaction?
A3: For selective C-Br activation on a dihalogenated arene, a palladium catalyst system known for high activity is recommended. A common and effective starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand.[5] Buchwald-type biarylphosphine ligands, such as SPhos or XPhos, are excellent candidates as they facilitate the oxidative addition step and are often robust enough to handle challenging substrates.[6][7]
Troubleshooting Guide: From Low Yields to Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing diagnostic advice and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Q: I am seeing very little or no consumption of my (2-Bromo-4-chlorophenyl)methanamine starting material. What should I check first?
A: Low conversion is often traced back to catalyst inactivity or suboptimal reaction conditions. A systematic check is crucial.
-
Initial Checks:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8][9] Ensure your reaction vessel was thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging the solvent with argon or nitrogen for 15-20 minutes) and maintained under a positive pressure of inert gas throughout the experiment.[10]
-
Reagent Quality: Verify the purity and integrity of your reagents. Boronic acids can degrade over time (protodeboronation), and phosphine ligands are susceptible to oxidation.[3][11] Using fresh, high-purity materials is essential. Palladium catalysts, especially Pd(II) precatalysts, can also degrade and should be stored properly.[3]
-
Base and Solvent Purity: Use anhydrous, degassed solvents. Ensure your base is of high purity and has been stored correctly to prevent absorption of atmospheric moisture.[3]
-
-
Troubleshooting Workflow: The following workflow can help diagnose the root cause of low conversion.
Troubleshooting workflow for low conversion.
Problem 2: Unwanted Side Products are Observed
Q: My reaction is working, but I am getting significant amounts of side products, complicating purification. How can I identify and suppress them?
A: The three most common side reactions in Suzuki couplings are dehalogenation, homocoupling, and protodeboronation.[11][12] Identifying the primary culprit is key to solving the problem.
-
Dehalogenation (Ar-Br → Ar-H):
-
Identification: This byproduct, (4-chlorophenyl)methanamine, will appear as a new, typically less polar spot on TLC and can be confirmed by GC-MS or NMR, where a new aromatic proton signal replaces the C-Br bond.[13]
-
Cause: Dehalogenation is often caused by the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base or solvent (especially alcohols).[10][11] High temperatures and prolonged reaction times can exacerbate this issue.[13]
-
Solutions:
-
Lower the Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-90 °C).[14]
-
Change the Base: Avoid strong alkoxide bases if possible. Milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often better choices.[10]
-
Optimize Ligand: Switching to a bulkier, more electron-rich ligand can sometimes favor the desired reductive elimination over the dehalogenation pathway.[10]
-
-
-
Homocoupling of Boronic Acid (2 x Ar'-B(OH)₂ → Ar'-Ar'):
-
Identification: Formation of a symmetrical biaryl derived from your boronic acid coupling partner.
-
Cause: This side reaction is primarily caused by two mechanisms: (1) The presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), and (2) the use of a Pd(II) precatalyst (like Pd(OAc)₂), which can react directly with two molecules of the boronic acid.[8][9]
-
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[8]
-
Use a Pd(0) Source: Using a precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can minimize the amount of Pd(II) present at the start of the reaction.
-
Slow Addition: If using a Pd(II) source, consider adding the boronic acid slowly to the reaction mixture once it has reached the target temperature, allowing time for the Pd(II) to be reduced to the active Pd(0) state.
-
-
-
Protodeboronation (Ar'-B(OH)₂ → Ar'-H):
-
Identification: Formation of an arene byproduct corresponding to the boronic acid starting material losing its boronic acid group.
-
Cause: This is the hydrolysis of the carbon-boron bond. It is particularly problematic for electron-deficient boronic acids and can be accelerated by water and the choice of base.[3][11]
-
Solutions:
-
Use Milder Bases: Strong bases can promote protodeboronation. Consider using KF or K₃PO₄.[3]
-
Use a Boronic Ester: Pinacol (Bpin) or MIDA boronates are significantly more stable towards protodeboronation than the corresponding boronic acids.[11]
-
Minimize Water: While many Suzuki protocols use aqueous bases, minimizing the amount of water or running the reaction under anhydrous conditions can suppress this side reaction.
-
-
Key Reaction Parameters & Optimization Strategies
A successful Suzuki coupling relies on the careful interplay of several components. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Point | Rationale & Optimization Tips |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%) | Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. Pd₂(dba)₃ is a Pd(0) source that enters the catalytic cycle directly.[5] |
| Ligand | SPhos or XPhos (1.1 - 1.5 eq. relative to Pd metal) | Bulky, electron-rich biarylphosphine ligands are crucial for activating the C-Br bond selectively over the stronger C-Cl bond.[1][6][15] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These bases are effective in a wide range of Suzuki couplings and are less likely to cause side reactions compared to strong hydroxides or alkoxides.[16][17] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1) | The solvent system must solubilize all components. A small amount of water is often necessary to dissolve the inorganic base and facilitate the reaction.[11][16] |
| Temperature | 80 - 100 °C | Higher temperatures increase the reaction rate but can also promote side reactions like dehalogenation.[13] Start at 80-90 °C and increase only if the reaction is sluggish. |
| Boronic Acid | Boronic Acid or Pinacol Ester (1.1 - 1.5 equivalents) | A slight excess of the boronic acid is typically used to drive the reaction to completion. If protodeboronation is an issue, switch to a more stable pinacol ester.[11] |
Visualizing the Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below.[1][16]
Standard Experimental Protocol
This procedure provides a robust starting point for the selective Suzuki coupling at the C-Br position of (2-Bromo-4-chlorophenyl)methanamine. Note: This is a general protocol and should be optimized for each specific boronic acid partner.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add (2-Bromo-4-chlorophenyl)methanamine (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the atmosphere and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of 1,4-dioxane and 1 mL of degassed water) via syringe. The mixture should be stirred briefly.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots from the reaction mixture under inert conditions.
-
Workup: Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with the organic solvent (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Schiff Base Formation with (2-Bromo-4-chlorophenyl)methanamine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of Schiff bases, with a specific focus on challenges encountered when using (2-Bromo-4-chlorophenyl)methanamine hydrochloride. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's causality, empowering you to optimize your synthetic strategies.
Understanding the Core Chemistry
Schiff base (or imine) formation is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[1][2] The reaction proceeds through a carbinolamine intermediate, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N).[3][4]
The Challenge: Amine Hydrochloride Salts
A primary hurdle in this synthesis is the use of the amine as a hydrochloride salt. The nitrogen atom in the amine is the nucleophile that attacks the carbonyl carbon.[4][5] When the amine is protonated, as in a hydrochloride salt, its lone pair of electrons is no longer available, rendering it non-nucleophilic and unable to initiate the reaction.[1][5] Therefore, the first critical step is the in situ or prior neutralization of the amine salt to liberate the free amine.
The Challenge: Substituted Phenyl Rings
The electronic nature of the substituents on both the aldehyde and the amine can significantly influence the reaction rate. The (2-Bromo-4-chlorophenyl)methanamine contains two electron-withdrawing groups (EWG), bromine and chlorine. These groups pull electron density away from the molecule, which can decrease the nucleophilicity of the amine, potentially slowing down the reaction.[6] Similarly, EWGs on the aldehyde partner can increase the electrophilicity of the carbonyl carbon, but the overall reaction rate is a balance of these electronic effects.[7]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formation of Schiff bases with this compound in a practical question-and-answer format.
Q1: My reaction is not starting, or the yield is extremely low. What is the most likely cause?
A1: The most probable cause is the failure to effectively neutralize the this compound. The protonated amine is not nucleophilic enough to attack the carbonyl carbon.[1][5]
Troubleshooting Steps:
-
In-Situ Neutralization: The most common and effective strategy is to add a non-nucleophilic base to the reaction mixture to liberate the free amine.
-
Tertiary Amines: Triethylamine (TEA) or pyridine are frequently used.[8] Typically, 1.1 to 1.5 equivalents (relative to the amine hydrochloride) are sufficient.
-
Inorganic Bases: Weaker inorganic bases like sodium acetate, sodium carbonate, or potassium carbonate can also be effective.[5][9][10] These are particularly useful as they are easily removed by filtration.
-
-
Pre-Neutralization: You can neutralize the amine hydrochloride in a separate step before adding it to the reaction.
-
Dissolve the amine salt in a suitable solvent.
-
Add a base (e.g., aqueous NaOH or K₂CO₃).
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting free amine can then be used directly.
-
Q2: The reaction is slow and does not go to completion, even after adding a base. How can I drive the reaction forward?
A2: Schiff base formation is a reversible equilibrium reaction that produces water.[11] To drive the equilibrium towards the product, the water formed must be removed.[2][12]
Troubleshooting Steps:
-
Azeotropic Removal: If you are using a solvent that forms an azeotrope with water (e.g., toluene, benzene), use a Dean-Stark apparatus to physically remove the water as it is formed.[2][12]
-
Dehydrating Agents: For reactions in solvents like ethanol, methanol, or THF, add a dehydrating agent directly to the mixture.[12]
-
Molecular Sieves: 3Å or 4Å molecular sieves are highly effective. Ensure they are properly activated (dried in an oven) before use.
-
Anhydrous Salts: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can also be used.[13]
-
-
Increase Temperature: Refluxing the reaction mixture often provides the energy needed to overcome the activation barrier and facilitate dehydration.[13][14]
Q3: I see multiple spots on my TLC plate, and NMR analysis of the crude product is complex. What are the likely side products?
A3: Besides unreacted starting materials, several side reactions can occur.
Troubleshooting Steps & Likely Contaminants:
-
Unreacted Aldehyde/Amine: Indicates an incomplete reaction. Optimize conditions as described in Q1 and Q2.
-
Hydrolysis: The Schiff base product can hydrolyze back to the starting materials if exposed to water, especially under acidic conditions.[1][3][15] Ensure workup and purification steps are performed under anhydrous conditions where possible.
-
Self-Condensation of Aldehyde: Some aldehydes can undergo aldol-type condensation, especially in the presence of base.[2]
-
Amine Salt: If a tertiary amine base like TEA was used, the resulting triethylammonium hydrochloride salt might be present. This can often be removed by washing the organic phase with water or a mild bicarbonate solution during workup.
Q4: How do I choose the right solvent and catalyst for my reaction?
A4: Solvent and catalyst choice are interdependent and crucial for success.
| Parameter | Options & Considerations | Rationale |
| Solvent | Ethanol/Methanol: Good for dissolving reactants, but water removal is less straightforward (requires dehydrating agents).[13][14] | Alcohols are protic and can participate in the reaction mechanism. |
| Toluene/Benzene: Excellent for azeotropic water removal with a Dean-Stark apparatus.[14] | Non-polar aprotic solvents that are less likely to interfere with the reaction. | |
| Dichloromethane (DCM)/THF: Aprotic solvents that can be used with dehydrating agents like molecular sieves.[14] | Good general-purpose solvents with moderate polarity. | |
| Catalyst | Acid Catalyst: A catalytic amount of a weak acid like glacial acetic acid is often used.[13][16] | The acid protonates the carbonyl oxygen, making the carbon more electrophilic. It also protonates the hydroxyl of the carbinolamine intermediate, making it a better leaving group (water).[1][16] |
| pH Control: The optimal pH is typically mildly acidic (pH 4-6).[1][16] | Too much acid (pH < 4) will protonate the amine, stopping the reaction. Too little acid (pH > 6) will not effectively catalyze the dehydration step.[1][8][16] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Schiff Base Formation using Triethylamine
This protocol outlines a standard method for the condensation reaction using an in situ base neutralization.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Ethanol or Toluene
-
Glacial Acetic Acid (2-3 drops)
-
Activated 4Å Molecular Sieves (if using Ethanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and your chosen aldehyde (1.0 eq).
-
Add the solvent (e.g., anhydrous ethanol). If using ethanol, add activated 4Å molecular sieves.
-
Slowly add triethylamine (1.2 eq) to the stirring suspension.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Filter off the molecular sieves (if used) and the triethylammonium hydrochloride salt.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified.
Purification Strategies
The stability of Schiff bases can vary, so purification methods must be chosen carefully.[15]
| Method | Procedure & Considerations | When to Use |
| Recrystallization | The most common and effective method.[15][17] Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, ethyl acetate) and allow it to cool slowly. | When the product is a stable solid and a suitable recrystallization solvent can be found. |
| Solvent Washing | Wash the crude solid with a solvent in which the starting materials are soluble but the product is not (e.g., cold hexane or ether).[17][18] | A quick method to remove soluble impurities from a solid product before further purification. |
| Column Chromatography | Use a neutral support like neutral alumina, as silica gel is acidic and can cause hydrolysis of the imine bond.[15] | For purification of oils or solids when recrystallization is ineffective. Use a non-polar eluent system. |
Characterization
Confirming the formation and purity of your Schiff base is essential.
| Technique | Key Signature |
| FT-IR Spectroscopy | Look for the appearance of a strong C=N (imine) stretching band, typically in the range of 1690-1640 cm⁻¹.[19][20] Also, confirm the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H bends from the primary amine. |
| ¹H NMR Spectroscopy | The most definitive evidence is the appearance of a new singlet for the imine proton (-CH=N-), typically in the range of δ 8-9 ppm.[19][21] The benzylic CH₂ protons adjacent to the imine nitrogen will also show a characteristic shift. |
| ¹³C NMR Spectroscopy | A peak corresponding to the imine carbon (C=N) will appear in the range of δ 160-170 ppm.[21] |
| Mass Spectrometry | Provides the molecular weight of the synthesized compound, confirming the successful condensation.[21][22] |
Visualizing the Process
Schiff Base Formation Mechanism
Troubleshooting Workflow
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Schiffs base / imine with an amine salt? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Electron withdrawing group: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scienceopen.com [scienceopen.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Derivatization of (2-Bromo-4-chlorophenyl)methanamine hydrochloride
Welcome to the technical support guide for the derivatization of (2-bromo-4-chlorophenyl)methanamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of modifying this versatile primary amine. The following question-and-answer guide addresses common challenges, explains the underlying chemical principles, and provides actionable troubleshooting protocols to mitigate side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My acylation/amidation reaction is sluggish or incomplete. What are the primary causes and how can I fix it?
Answer:
Incomplete conversion is a frequent issue stemming from two main factors: insufficient amine reactivity or deactivation of the acylating agent.
Root Causes & Solutions:
-
Inadequate Free-Basing of the Amine Hydrochloride: The starting material is a hydrochloride salt. The protonated ammonium species (R-NH3+) is not nucleophilic. A base is required to deprotonate it and generate the free, nucleophilic primary amine (R-NH2) in situ.[1] If the base is too weak or used in a substoichiometric amount, a significant portion of your starting material will remain as the unreactive salt.
-
Troubleshooting Protocol:
-
Base Selection: Ensure your base is strong enough to deprotonate the benzylammonium salt (pKa ≈ 9-10). Tertiary amines like triethylamine (TEA, pKaH ≈ 10.7) or N,N-diisopropylethylamine (DIPEA, pKaH ≈ 11) are common choices.[2] For reactions sensitive to nucleophilic catalysis by the base (e.g., pyridine), a sterically hindered, non-nucleophilic base like DIPEA is preferred.
-
Stoichiometry: At least one equivalent of base is required to neutralize the HCl salt. When using highly reactive acylating agents like acyl chlorides, which produce another equivalent of HCl, a total of two or more equivalents of base are necessary.[1][3]
-
Pre-Stirring: Before adding the acylating agent, dissolve the amine hydrochloride and the base in your anhydrous solvent and stir for 15-30 minutes at room temperature. This ensures complete formation of the free amine.
-
-
-
Hydrolysis of the Acylating Agent: Acyl chlorides and anhydrides are the most common and reactive acylating agents.[4][5] However, they are highly susceptible to hydrolysis by trace amounts of water in the solvent or on glassware, which converts them to the much less reactive carboxylic acid.[3][6]
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven (e.g., >100°C for several hours) and cool under a stream of dry nitrogen or in a desiccator immediately before use. Run the reaction under an inert atmosphere (N2 or Argon).
-
Reagent Quality: Use a fresh bottle of the acylating agent or one that has been properly stored to prevent moisture ingress.
-
-
Q2: I'm observing a significant amount of a diacylated byproduct in my LC-MS analysis. How can I prevent this over-reaction?
Answer:
Diacylation occurs when the initially formed amide product, which is typically considered non-basic, undergoes a second acylation. While amides are poor nucleophiles, this side reaction can be forced under certain conditions, especially with highly reactive starting materials or harsh reaction conditions. The primary amine is significantly more nucleophilic than the resulting amide, so selectivity can be achieved through careful control of the reaction parameters.[7][8]
Root Causes & Solutions:
-
Excess Acylating Agent: Using a large excess of the acylating agent is the most common cause of diacylation.[8]
-
Troubleshooting Protocol:
-
Control Stoichiometry: Begin with a strict 1.0 to 1.1 molar ratio of the acylating agent to the amine.[8]
-
Slow Addition: Add the acylating agent dropwise to the solution of the free amine, preferably using a syringe pump over 30-60 minutes. This maintains a low instantaneous concentration of the acylating agent, favoring reaction with the more nucleophilic primary amine.[8]
-
-
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less favorable second acylation to occur.
-
Troubleshooting Protocol:
-
Lower the Temperature: Perform the reaction at 0°C or even -15°C.[8] Combine the amine and base in the solvent, cool the mixture in an ice or ice/salt bath, and then begin the slow addition of the acylating agent.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. Once the starting amine is consumed, quench the reaction immediately to prevent further conversion to the diacylated product.
-
-
Diagram: General Derivatization & Key Control Points This workflow illustrates the critical steps in a typical acylation and highlights where to intervene to prevent common side reactions.
Caption: Workflow for controlled amine derivatization.
Q3: Why is my choice of base so critical, and which one should I use?
Answer:
Base selection is paramount as it influences several aspects of the reaction: generating the active nucleophile, scavenging acid byproducts, and potentially introducing its own side reactions.
Comparative Analysis of Common Bases:
| Base | pKaH (approx.) | Key Characteristics | Best For | Potential Issues |
| Triethylamine (TEA) | 10.7 | Standard, inexpensive acid scavenger.[3] | General purpose acylations and alkylations. | Can act as a nucleophile itself, leading to impurities. Can form insoluble triethylammonium chloride salt, which may complicate stirring. |
| DIPEA (Hünig's Base) | 11.0 | Sterically hindered and non-nucleophilic. | Reactions with sensitive electrophiles where base-catalyzed side reactions are a concern. Ideal for preventing side reactions. | More expensive than TEA. Can be difficult to remove under vacuum due to higher boiling point. |
| Pyridine | 5.2 | Weak base, but can act as a nucleophilic catalyst. | Can be used to accelerate slow acylations (e.g., with anhydrides). | Often leads to colored byproducts. Can be difficult to remove. Its nucleophilicity can lead to undesired intermediates. |
| K₂CO₃ / NaHCO₃ | 10.3 / 10.3 | Inorganic, heterogeneous base.[2][9] | Reactions where an organic base might interfere. Useful in two-phase (e.g., Schotten-Baumann) conditions. | Mass transfer limitations can lead to slower reaction rates. Not suitable for all organic solvents. |
Recommendation: For most derivatizations of (2-Bromo-4-chlorophenyl)methanamine, DIPEA is the preferred choice . Its non-nucleophilic nature and sufficient basicity provide a clean reaction profile by minimizing base-related side products while effectively neutralizing the HCl salt and the acid byproduct.
Q4: My reaction mixture turned dark brown/black. What happened and is my product salvageable?
Answer:
Dark coloration often indicates decomposition or oxidation pathways. Benzylamines, in particular, can be susceptible to oxidation, forming imines and other colored polymeric materials.
Root Causes & Solutions:
-
Oxidation: Air (oxygen) can oxidize the benzylamine, especially in the presence of certain bases or metal contaminants.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Rigorously degas your solvent and run the reaction under a positive pressure of nitrogen or argon from start to finish.
-
Solvent Purity: Use high-purity solvents to avoid metal catalysts that can promote oxidation.
-
-
-
Base-Induced Decomposition: Strong, unhindered bases can sometimes promote elimination or other decomposition pathways, especially at elevated temperatures. Pyridine, in particular, is known for causing coloration.[1]
-
Troubleshooting Protocol:
-
Switch to a Cleaner Base: Change from TEA or pyridine to the sterically hindered DIPEA.
-
Maintain Low Temperatures: As with preventing diacylation, keeping the reaction cold (0°C or below) minimizes the rate of most decomposition pathways.
-
-
Salvage Strategy: If the reaction has turned dark but TLC or LC-MS shows a significant amount of the desired product, the product can often be salvaged. After workup, utilize purification techniques with good resolving power, such as column chromatography on silica gel or preparative HPLC, to separate the desired compound from the colored, often polar, impurities.
Diagram: Competing Reaction Pathways This diagram illustrates the desired reaction versus the primary side reactions discussed.
Caption: Desired vs. undesired reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drsapnag.manusadventures.com [drsapnag.manusadventures.com]
- 6. chemrevise.org [chemrevise.org]
- 7. acylation of amines [entrancechemistry.blogspot.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of (2-Bromo-4-chlorophenyl)methanamine Hydrochloride: A Guide for Laboratory Professionals
A comprehensive guide to the essential personal protective equipment (PPE), handling protocols, and disposal procedures for (2-Bromo-4-chlorophenyl)methanamine hydrochloride, ensuring the safety of researchers and the integrity of their work.
This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to its potential health hazards. This guide provides an in-depth, procedural framework for the safe use of this compound, grounded in established safety protocols and technical expertise. By understanding the rationale behind each step, researchers can foster a culture of safety and minimize risks in the laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified as a skin and eye irritant.[1] Like many halogenated organic compounds and aromatic amines, it should be treated as potentially harmful if inhaled or ingested. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles. Therefore, a comprehensive safety strategy must focus on creating effective barriers to these exposure pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the recommended PPE, with detailed explanations below to support informed choices.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes. |
| Hand Protection | Butyl or Viton® gloves | Nitrile gloves offer poor resistance to aromatic amines and halogenated hydrocarbons. Butyl or Viton® provide superior protection against these chemical classes.[2][3] |
| Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes | Prevents accidental skin contact with the chemical. |
| Respiratory Protection | NIOSH-approved N95, FFP2, or FFP3 respirator | Mitigates the risk of inhaling fine dust particles, especially when handling the solid compound.[4][5] |
Expert Insight: The choice of gloves is a critical control point. While nitrile gloves are common in laboratories, their efficacy against specific chemical classes varies. For halogenated aromatic amines, the molecular structure allows for potential permeation through standard nitrile gloves. Therefore, investing in more robust materials like butyl rubber or Viton® is a scientifically sound decision for enhanced protection. Always inspect gloves for any signs of degradation or perforation before use.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is essential to minimize the risk of exposure during the handling of this compound. The following workflow is designed to guide researchers through a safe and efficient process.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Methodology:
-
Preparation:
-
Work Area Designation: All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any airborne particles.
-
PPE Inspection: Before commencing any work, meticulously inspect all PPE for defects. Ensure gloves are free of holes and that eye protection is clean and fits properly.
-
Material Assembly: Gather all necessary laboratory equipment, including spatulas, weighing paper, beakers, and the appropriate solvent. Having everything readily available minimizes movement and the potential for spills.
-
-
Handling the Compound:
-
Weighing: To prevent the generation of dust, handle the solid compound with care. Use a micro-spatula to transfer small amounts onto weighing paper. Perform this task in an area of the fume hood with minimal air turbulence.
-
Dissolution: Add the solvent to the solid in a controlled manner. If necessary, gently swirl the container to aid dissolution. Avoid vigorous shaking that could create aerosols.
-
Transfer: When transferring the solution, use techniques that minimize the risk of splashing, such as pouring down a glass rod or using a cannula for larger volumes.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment that may have come into contact with the chemical. A solution of soap and water is generally effective for initial cleaning, followed by a rinse with a suitable solvent if necessary.
-
PPE Disposal: Carefully remove and dispose of all single-use PPE, including gloves and any contaminated weighing paper, in a designated hazardous waste container.
-
Personal Hygiene: Immediately after completing the work and removing PPE, wash your hands thoroughly with soap and water.
-
Emergency Response: Preparedness is Key
In the event of accidental exposure or a spill, a swift and informed response is crucial.
Exposure Protocols:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7] Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][8]
Spill Cleanup:
For small spills, the following procedure should be followed by trained personnel wearing appropriate PPE:
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent it from spreading.[9]
-
Collection: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[10]
-
Decontamination: Clean the spill area with a suitable decontamination solution. For halogenated compounds, a solution of soap and water is a good initial step.[11] Ensure the area is well-ventilated during cleanup.
Caption: A clear, step-by-step procedure for responding to a chemical spill.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Halogenated Waste Stream: As a halogenated organic compound, this waste should be disposed of in a designated halogenated waste stream.[12] Do not mix it with non-halogenated waste.
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly handle this compound, ensuring a safe environment for yourself and your colleagues while advancing your research goals.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. gloves.com [gloves.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemkleancorp.com [chemkleancorp.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. Decontamination methods | Research Starters | EBSCO Research [ebsco.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





